molecular formula C19H25FeNO+2 B560279 (E)-FeCp-oxindole

(E)-FeCp-oxindole

Cat. No.: B560279
M. Wt: 339.3 g/mol
InChI Key: JGKCUURLEMXRGX-ANOGCNOSSA-N
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Description

Selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2) (IC50 = 214 nM). Displays anticancer activity (IC50< 1 μM against B16 murine melanoma lines). Does not significantly inhibit VEGFR1 or PDGFRa or b at a concentration of 10μM. 

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane;(3E)-3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKCUURLEMXRGX-ANOGCNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC1.C1CCC(C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FeNO+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-FeCp-oxindole: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of (E)-FeCp-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document synthesizes available preclinical data, details the primary signaling pathway affected, outlines experimental protocols for its study, and discusses potential secondary mechanisms.

Core Mechanism of Action: Selective VEGFR-2 Inhibition

This compound is a synthetic molecule that combines a ferrocene moiety with an oxindole scaffold. Its primary mechanism of action is the selective inhibition of the tyrosine kinase activity of VEGFR-2, a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

This compound and its Z-isomer have demonstrated potent and selective inhibition of human VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. This inhibition is significantly more potent against VEGFR-2 compared to other related kinases such as VEGFR-1 and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), where no significant inhibition is observed at concentrations up to 10µM. The anticancer activity of this compound has been confirmed in murine melanoma cell lines (B16), where it displays toxicity at sub-micromolar concentrations.

The VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways that collectively promote endothelial cell proliferation, migration, survival, and vascular permeability. The primary pathways activated by VEGFR-2 include:

  • PLCγ-PKC-MAPK Pathway: Phosphorylation of VEGFR-2 at tyrosine 1175 (Y1175) recruits and activates Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol triphosphate (IP₃). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in endothelial cell proliferation.

  • PI3K-Akt Pathway: The activation of VEGFR-2 also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which activates the serine/threonine kinase Akt. The PI3K-Akt pathway is a crucial mediator of endothelial cell survival and permeability.

By inhibiting the initial autophosphorylation of VEGFR-2, this compound is hypothesized to block these downstream signaling events, thereby exerting its anti-angiogenic and anticancer effects.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds FeCp This compound FeCp->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 1: this compound inhibits the VEGFR-2 signaling pathway.
Potential Secondary Mechanism: Role of the Ferrocene Moiety

Beyond direct kinase inhibition, the ferrocene component of this compound may contribute to its anticancer activity through redox-mediated mechanisms. Ferrocene derivatives are known to participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS). Elevated intracellular ROS can induce oxidative stress, damaging cellular components and triggering programmed cell death pathways, including apoptosis and ferroptosis.

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. The ferrocene moiety could potentially increase intracellular iron concentrations and promote ROS production, thereby sensitizing cancer cells to ferroptosis. While this mechanism has not been explicitly demonstrated for this compound, it represents a plausible secondary or synergistic mode of action that warrants further investigation.

Ferrocene_ROS_Pathway FeCp This compound Fe2 Fe²⁺ FeCp->Fe2 Releases OH_radical •OH (ROS) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ H2O2->OH_radical Lipid_perox Lipid Peroxidation OH_radical->Lipid_perox Lipid Lipids Lipid->Lipid_perox CellDeath Cell Death (Ferroptosis/Apoptosis) Lipid_perox->CellDeath

Figure 2: Potential ROS-mediated secondary mechanism of this compound.

Quantitative Data Summary

The biological activity of this compound and its Z-isomer has been quantified in several key assays. The data is summarized in the tables below.

Compound Target IC₅₀ (nM) Assay System Reference
This compoundHuman VEGFR-2214Recombinant enzyme (Sf21 cells)
(Z)-FeCp-oxindoleHuman VEGFR-2220Recombinant enzyme (Sf21 cells)

Table 1: In vitro kinase inhibitory activity.

Compound Cell Line IC₅₀ (µM) Assay Reference
This compoundB16 (Murine Melanoma)< 1MTT Assay
(Z)-FeCp-oxindoleB16 (Murine Melanoma)< 1MTT Assay
This compoundVero (Monkey Kidney Epithelial)~ 1MTT Assay
(Z)-FeCp-oxindoleVero (Monkey Kidney Epithelial)> 1MTT Assay

Table 2: In vitro cellular cytotoxicity.

Experimental Methodologies

This section details the protocols employed for the synthesis and biological evaluation of this compound, as derived from published literature.

Synthesis and Isomer Separation

This compound and its Z-isomer are synthesized via a Knoevenagel condensation of 1,3-dihydro-2H-indol-2-one with ferrocene carboxaldehyde.

  • Reaction: Equimolar amounts of the starting materials are reacted in the presence of a base, such as piperidine, in a suitable solvent like ethanol.

  • Purification and Separation: The resulting crude mixture, containing both (E) and (Z) isomers, is purified and the isomers are separated using preparative thin-layer chromatography (TLC) with a dichloromethane:acetone (10:1) solvent system.[1] The distinct bands corresponding to each isomer are physically separated, and the product is extracted from the silica.

  • Characterization: The stereochemistry of the isomers is confirmed by ¹H NMR spectroscopy and X-ray crystallography.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of this compound against VEGFR-2 is determined using a radiometric kinase assay.

  • Enzyme Source: Human recombinant VEGFR-2 expressed in Sf21 insect cells.

  • Substrate: [³²P]Poly(Glu:Tyr).

  • Procedure: The assay is conducted in the presence of a fixed concentration of ATP and varying concentrations of the inhibitor. The incorporation of ³²P into the substrate is measured to determine the extent of kinase activity.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start: Prepare Reagents Reagents VEGFR-2 Enzyme This compound (serial dilutions) [³²P]Poly(Glu:Tyr) Substrate ATP Start->Reagents Incubate Incubate Components Reagents->Incubate Stop Stop Reaction Incubate->Stop Measure Measure ³²P Incorporation (e.g., Scintillation Counting) Stop->Measure Analyze Calculate % Inhibition Determine IC₅₀ Measure->Analyze End End Analyze->End

Figure 3: General workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell Viability (MTT) Assay

The cytotoxic effect of this compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., B16 melanoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound (dissolved in DMSO and further diluted in cell culture medium) for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC₅₀ values are determined.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of VEGFR-2, a clinically validated target in oncology. Its primary mechanism of action is the blockade of the VEGFR-2 signaling pathway, which is crucial for tumor-driven angiogenesis. The available preclinical data demonstrates its efficacy at both the enzymatic and cellular levels.

Future research should focus on several key areas to further elucidate its therapeutic potential:

  • Downstream Signaling Analysis: Conducting Western blot or other immunoassays to confirm the inhibition of phosphorylation of key downstream effectors like ERK and Akt in endothelial cells treated with this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor and anti-angiogenic effects of this compound in relevant animal models of cancer.

  • Investigation of Secondary Mechanisms: Performing studies to assess the ability of this compound to induce ROS production and trigger ferroptosis in cancer cells.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

This comprehensive understanding will be critical for the continued development of this compound as a potential therapeutic agent for the treatment of cancer.

References

what is (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (E)-FeCp-oxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical name (E)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one, is a novel organometallic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, incorporating a ferrocenyl group attached to an oxindole scaffold, has demonstrated potent and selective inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₉H₁₅FeNO and a molecular weight of 329.17 g/mol .[1][2] It is the (E)-isomer of the 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one structure.

PropertyValueReference
Chemical Name (E)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one[1]
CAS Number 884338-18-5[1][2]
Molecular Formula C₁₉H₁₅FeNO[1]
Molecular Weight 329.17 g/mol [1][2]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO[4]

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction between 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde.[3] This reaction typically yields a mixture of the (E) and (Z) geometrical isomers, which can be separated by chromatographic techniques.[3]

Experimental Protocol: Synthesis of (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one
  • Reactants: 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde.

  • Reaction Type: Knoevenagel condensation.[3]

  • Procedure: A mixture of 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde is reacted in the presence of a base, such as piperidine or potassium hydroxide, in a suitable solvent like ethanol.[3][5] The reaction mixture is typically heated to facilitate the condensation.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is subjected to purification. The (E) and (Z) isomers can be separated using preparative thin-layer chromatography or column chromatography.[3] The structures of the isomers are confirmed by spectroscopic methods, including ¹H NMR and X-ray crystallography.[3]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] By inhibiting VEGFR-2, this compound can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis.[1]

Quantitative Biological Data
Target/AssayIC₅₀ ValueNotesReference
VEGFR-2 Kinase Inhibition ~200-214 nMSelective for VEGFR-2[1][3]
VEGFR-1 Kinase Inhibition No significant inhibitionat 10 µM[1]
PDGFRα Kinase Inhibition No significant inhibitionat 10 µM[1]
PDGFRβ Kinase Inhibition No significant inhibitionat 10 µM[1]
B16 Murine Melanoma Cell Viability < 1 µMIn vitro cytotoxicity[1][3]
Vero Cell Viability In the micromolar rangeIn vitro cytotoxicity[3]

Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving multiple pathways that ultimately regulate angiogenesis. This compound exerts its effect by inhibiting this initial autophosphorylation step.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Proliferation Cell Proliferation, Migration, Survival Gene->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

VEGFR-2 Kinase Assay
  • Principle: To measure the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human VEGFR-2 kinase domain is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. The FRET signal, proportional to the extent of substrate phosphorylation, is measured.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay
  • Principle: To assess the cytotoxic effect of this compound on cancer cell lines.

  • Methodology: B16 murine melanoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Knoevenagel Condensation Purification Chromatography Synthesis->Purification Characterization NMR, X-ray Crystallography Purification->Characterization KinaseAssay VEGFR-2 Kinase Assay Characterization->KinaseAssay CellAssay Cell Viability Assay (e.g., B16 melanoma) Characterization->CellAssay IC50_Kinase IC50 Calculation (Kinase) KinaseAssay->IC50_Kinase IC50_Cell IC50 Calculation (Cell) CellAssay->IC50_Cell

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a promising class of organometallic compounds with potent and selective anti-angiogenic properties. Its well-defined mechanism of action, targeting the VEGFR-2 signaling pathway, makes it an attractive candidate for further preclinical and clinical development as an anticancer agent. The synthetic route is straightforward, and the biological evaluation methods are well-established, providing a solid foundation for future research and drug development efforts.

References

In-Depth Technical Guide on the VEGFR-2 Binding Affinity of (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the binding affinity of the organometallic compound (E)-FeCp-oxindole for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocols for its determination, and the relevant signaling pathways, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Binding Affinity Data

This compound and its geometric isomer, (Z)-FeCp-oxindole, have been identified as selective inhibitors of human VEGFR-2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity. The available data for these compounds are summarized below.

CompoundTarget KinaseIC50 (nM)Notes
This compoundVEGFR-2214Selective inhibitor.[1]
(Z)-FeCp-oxindoleVEGFR-2200Selective inhibitor.[2][3][4]

Table 1: Summary of IC50 values for FeCp-oxindole isomers against VEGFR-2.

Notably, at a concentration of 10 µM, these compounds do not significantly inhibit other related kinases such as VEGFR-1, platelet-derived growth factor receptor alpha (PDGFRα), or PDGFRβ, highlighting their selectivity for VEGFR-2.[1][2][4]

Experimental Protocols

The determination of the VEGFR-2 binding affinity of this compound is primarily achieved through a VEGFR-2 kinase inhibition assay. The following is a detailed methodology based on standard protocols for this class of compounds.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compound: this compound, dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A dilution series is then created in the assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

  • Assay Plate Setup:

    • Test Wells: Add the diluted this compound solutions.

    • Positive Control Wells: Add assay buffer with DMSO (vehicle control).

    • Negative Control (Blank) Wells: Add assay buffer without the kinase.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, ATP, and the poly(Glu, Tyr) substrate.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to the test and positive control wells.

  • Initiation of Reaction: Add the kinase reaction mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

    • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the positive control (100% activity).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.

This compound, as an oxindole-based kinase inhibitor, is designed to target the ATP-binding site within the catalytic domain of VEGFR-2. By competitively binding to this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer VEGFR2_inactive->VEGFR2_dimer Dimerization P_site Phosphorylation VEGFR2_dimer->P_site Autophosphorylation VEGFR2_dimer->Inhibition ATP ATP ATP->P_site ADP ADP FeCp_oxindole This compound FeCp_oxindole->VEGFR2_dimer Competitive Binding P_site->ADP Signaling Downstream Signaling (Proliferation, Migration, Survival) P_site->Signaling Activation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a kinase inhibitor like this compound follows a structured workflow from compound preparation to data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare this compound Stock Solution (in DMSO) B Create Serial Dilutions of Compound A->B D Dispense Diluted Compound into 96-well Plate B->D C Prepare Kinase Reaction Master Mix (ATP, Substrate) F Add Master Mix to Initiate Reaction C->F E Add VEGFR-2 Enzyme D->E E->F G Incubate at 30°C F->G H Add Kinase-Glo Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve and Determine IC50 J->K

Caption: Experimental workflow for determining the IC50 of this compound.

References

The Structure-Activity Relationship of Ferrocenyl Oxindoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ferrocenyl oxindoles, a promising class of organometallic compounds with significant potential in anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this unique chemical scaffold. By summarizing quantitative biological data, detailing experimental methodologies, and visualizing key pathways, this guide aims to facilitate the rational design and development of novel ferrocenyl oxindole-based therapeutics.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its fusion with ferrocene, a stable and non-toxic organometallic moiety, has given rise to a novel class of compounds known as ferrocenyl oxindoles. These hybrids have demonstrated potent cytotoxic and antimicrobial properties, making them attractive candidates for further investigation in drug discovery. The unique three-dimensional structure and redox properties of the ferrocenyl group, combined with the versatile chemistry of the oxindole ring, offer a rich landscape for SAR studies. This guide will explore the critical structural features that govern the biological activity of ferrocenyl oxindoles, providing a foundation for the design of next-generation therapeutic agents.

Synthesis of Ferrocenyl Oxindoles

The primary synthetic route to ferrocenyl oxindoles involves the Knoevenagel condensation of a substituted oxindole with ferrocenecarboxaldehyde.[1] The reaction is typically catalyzed by a base, such as potassium hydroxide or morpholine, and can yield both (E) and (Z) isomers.[1][2][3][4] The stereochemistry of the exocyclic double bond has been shown to be a critical determinant of biological activity.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_products Products oxindole Substituted Oxindole catalyst Base Catalyst (e.g., KOH, Morpholine) oxindole->catalyst ferrocene_aldehyde Ferrocenecarboxaldehyde ferrocene_aldehyde->catalyst e_isomer (E)-Ferrocenyl Oxindole z_isomer (Z)-Ferrocenyl Oxindole catalyst->e_isomer Knoevenagel Condensation catalyst->z_isomer

Caption: General synthesis of (E) and (Z)-ferrocenyl oxindoles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of ferrocenyl oxindoles is intricately linked to their structural features, including the stereochemistry of the exocyclic double bond, the substitution pattern on the oxindole ring, and the presence of additional functional groups.

Anticancer Activity

Ferrocenyl oxindoles have demonstrated significant cytotoxic effects against a range of cancer cell lines. The quantitative data from various studies are summarized in the tables below.

Table 1: Anticancer Activity of (E)- and (Z)-Ferrocenyl Oxindoles against Human Breast Cancer Cell Lines (MDA-MB-231) [2]

CompoundIsomerRIC50 (µM)[2]
1 ZH> 100
2 EH> 100
3 Z5-Cl0.89
4 E5-Cl11.2
5 Z5-F0.49
6 E5-F23.7
7 Z5-Br0.64
8 E5-Br13.1
9 Z5-NO22.13
10 E5-NO235.4
11 Z5-Me1.25
12 E5-Me28.9

Table 2: Anticancer Activity of Ferrocenyl-Indole Derivatives against Human Lung Carcinoma (A549) [5]

CompoundR Group on IndoleIC50 (µM)[5]
13 H> 50
14 2-phenyl25
15 2-phenyl, 5-methoxy5
16 2-phenyl, 5-chloro7
17 2-phenyl, 5-fluoro10

Table 3: Anticancer Activity of Spirooxindole-Ferrocene Hybrids against Breast Cancer Cell Lines [6]

CompoundCell Line (p53 status)IC50 (µM)[6]
5d MCF-7 (wild-type)0.8
5d ZR-75-1 (wild-type)1.2
5d MDA-MB-231 (mutant)> 20

Key SAR Observations for Anticancer Activity:

  • Stereochemistry: The (Z)-isomers of ferrocenyl oxindoles consistently exhibit significantly higher anticancer activity than their corresponding (E)-isomers.[2]

  • Substitution on the Oxindole Ring: Electron-withdrawing groups (e.g., -Cl, -F, -Br) at the 5-position of the oxindole ring generally enhance cytotoxic activity.[2] The 5-fluoro substituted (Z)-isomer was found to be one of the most potent compounds.[2]

  • Spirooxindole-Ferrocene Hybrids: The introduction of a spirocyclic system at the 3-position of the oxindole, in conjunction with a ferrocenyl moiety, can lead to potent and selective inhibitors of the MDM2-p53 interaction, particularly in p53 wild-type cancer cells.[6]

Antimicrobial Activity

While specific data on the antimicrobial activity of ferrocenyl oxindoles is limited, studies on related ferrocenyl derivatives provide valuable insights into their potential as antimicrobial agents. The data below is for ferrocenyl chalcones and other ferrocenyl complexes, which share structural similarities with ferrocenyl oxindoles.

Table 4: Antimicrobial Activity of Ferrocenyl Chalcones [7][8]

CompoundOrganismMIC (mg/mL)[7][8]
Ferrocenyl chalcone (hexyl)S. aureus0.063
Ferrocenyl chalcone (heptyl)S. pyogenes0.008
Ferrocenyl chalcone (octyl)S. pyogenes0.016
Ferrocenyl chalcone (nonyl)S. aureus0.063
Ferrocenyl chalcone (decyl)S. aureus0.031

Key SAR Observations for Antimicrobial Activity (Inferred from Related Compounds):

  • Lipophilicity: Increasing the alkyl chain length in ferrocenyl chalcones appears to correlate with increased antibacterial activity against Gram-positive bacteria, suggesting that lipophilicity plays a crucial role in membrane interaction.[8]

  • Gram-Positive Selectivity: Ferrocenyl derivatives often exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[8]

Mechanism of Action

The anticancer activity of ferrocenyl compounds, including ferrocenyl oxindoles, is believed to be multifactorial. The proposed mechanisms involve the generation of reactive oxygen species (ROS), induction of apoptosis, and interaction with specific cellular targets.[3][9][10][11]

G cluster_cell Cancer Cell Ferrocenyl_Oxindole Ferrocenyl Oxindole Transferrin_Receptor Transferrin Receptor Ferrocenyl_Oxindole->Transferrin_Receptor Uptake MDM2 MDM2 Ferrocenyl_Oxindole->MDM2 Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ferrocenyl_Oxindole->PI3K_Akt_mTOR Inhibits ROS Increased ROS Transferrin_Receptor->ROS Generates Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Induces p53 p53 MDM2->p53 Degrades p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest Leads to

Caption: Proposed anticancer mechanisms of ferrocenyl oxindoles.

Key Mechanistic Points:

  • Cellular Uptake: Ferrocenyl compounds can be taken up by cancer cells via transferrin receptors.[9][10]

  • ROS Generation: The redox-active ferrocenyl moiety can participate in Fenton-like reactions, leading to the generation of cytotoxic reactive oxygen species (ROS).[9][10][11]

  • Apoptosis Induction: Increased ROS levels can induce mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.[9][10]

  • MDM2 Inhibition: Spirooxindole-ferrocene hybrids have been shown to inhibit the MDM2 E3 ubiquitin ligase, leading to the stabilization of the p53 tumor suppressor protein and subsequent apoptosis.[6]

  • PI3K/Akt/mTOR Pathway Inhibition: Some ferrocene derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, resulting in cell cycle arrest.[12]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the literature. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Synthesis of Ferrocenyl Oxindoles (General Procedure)[4]
  • A mixture of the substituted oxindole (1 equivalent) and ferrocenecarboxaldehyde (1.1 equivalents) is dissolved in ethanol.

  • A catalytic amount of a base (e.g., KOH) is added to the mixture.

  • The reaction is stirred at room temperature or under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the (E) and (Z) isomers.

G Start Mix Reactants (Oxindole, Ferrocenecarboxaldehyde, Ethanol, Base) Reaction Stir at RT or Reflux (Monitor by TLC) Start->Reaction Extraction Extract with Organic Solvent Reaction->Extraction Washing Wash with Water Extraction->Washing Separation Separate Organic Layer Washing->Separation Drying Dry and Concentrate Separation->Drying Purification Purify by Column Chromatography Drying->Purification Products Isolate (E) and (Z) Isomers Purification->Products

Caption: Experimental workflow for ferrocenyl oxindole synthesis.

Anticancer Activity Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, MTT reagent is added, which is converted to a colored formazan product by viable cells. The absorbance is measured, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated.

  • Wound-Healing Assay (Cell Migration): A scratch is made in a confluent monolayer of cancer cells. The cells are then treated with the test compounds, and the closure of the "wound" is monitored over time. This assay assesses the ability of the compounds to inhibit cell migration.[2]

  • Boyden Chamber Assay (Cell Invasion): This assay measures the ability of cells to invade through a basement membrane matrix. Cancer cells are placed in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.[2]

Antimicrobial Activity Assay
  • Broth Microdilution Method (Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well, and the plates are incubated. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7][8]

Conclusion and Future Directions

Ferrocenyl oxindoles represent a promising class of compounds with potent anticancer and potential antimicrobial activities. The SAR studies highlighted in this guide underscore the importance of stereochemistry and electronic effects in determining biological efficacy. The (Z)-isomers with electron-withdrawing substituents on the oxindole ring have emerged as particularly promising anticancer agents. Furthermore, the development of spirooxindole-ferrocene hybrids has opened new avenues for targeting specific protein-protein interactions in cancer cells.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader range of structurally diverse ferrocenyl oxindoles to refine the SAR.

  • Mechanistic Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of the most promising candidates in animal models of cancer and infectious diseases.

By leveraging the insights presented in this technical guide, researchers can accelerate the development of novel and effective ferrocenyl oxindole-based therapeutics.

References

An In-depth Technical Guide on the Putative Ferrocene Derivative C19H15FeNO

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Formula C19H15FeNO

Introduction

This technical guide addresses the inquiry into the properties, experimental protocols, and biological activities of a compound with the molecular formula C19H15FeNO. A comprehensive search of scientific literature and chemical databases has been conducted to gather all available information on this specific molecule. Ferrocene-containing compounds are of significant interest in medicinal chemistry due to their unique structural, electronic, and redox properties, which can lead to novel biological activities.[1][2] The inclusion of a nitrogen and an oxygen atom within the C9H5NO substituent suggests the potential for complex heterocyclic structures, such as quinoline or isoquinoline moieties, or Schiff base derivatives, which are known to exhibit a wide range of biological effects.[3][4][5][6][7]

Compound Identification and Structure

Despite extensive searches across major chemical databases, including PubChem and ChemSpider, no specific, well-characterized compound with the exact molecular formula C19H15FeNO has been identified. The investigation into classes of compounds that could theoretically lead to this formula, such as ferrocenyl-substituted quinolines, isoquinolines, and ferrocene-based Schiff bases, also did not yield a documented example with this precise composition.[3][4][5][6][7]

The constituent parts of the formula suggest a ferrocene core (C10H10Fe) with a substituent group of C9H5NO. Plausible, yet unconfirmed, structures could include:

  • Ferrocenyl-hydroxyquinoline: A hydroxyquinoline moiety attached to one of the cyclopentadienyl rings of ferrocene.

  • Ferrocenyl-methoxy-isoquinoline: A methoxy-substituted isoquinoline linked to the ferrocene core.

  • A Schiff base derivative: Formed from the condensation of an amino-substituted ferrocene with a hydroxy- or methoxy-substituted benzaldehyde, or vice versa.

Without experimental data confirming the existence and specific structure of a C19H15FeNO isomer, any discussion of its properties remains speculative.

Physicochemical and Biological Properties

As no specific compound has been identified, no quantitative data on its physicochemical or biological properties can be provided. However, based on the general characteristics of related ferrocene derivatives, the following properties could be anticipated:

  • Redox Activity: The ferrocene/ferrocenium (Fe²⁺/Fe³⁺) redox couple would likely be a key feature, influencing its electrochemical behavior and potential biological mechanisms of action, such as the generation of reactive oxygen species.[6]

  • Lipophilicity: The presence of the large, nonpolar ferrocene group would likely confer significant lipophilicity to the molecule, potentially influencing its cell membrane permeability and bioavailability.[1]

  • Biological Potential: Ferrocene derivatives have been investigated for a wide range of bioactivities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The specific nature of the heterocyclic or Schiff base substituent would be expected to significantly modulate this activity. For instance, quinoline-containing ferrocene compounds have shown promise as antimalarial agents.[6]

Synthesis and Experimental Protocols

While no specific protocol for C19H15FeNO exists, general synthetic routes for related ferrocene derivatives can be described.

General Synthesis of Ferrocenyl Quinoline Derivatives

A common method for the synthesis of ferrocenyl-substituted quinolines involves a one-pot reaction catalyzed by molecular iodine, reacting ferrocenylimines with enolizable aldehydes.[7] The general workflow is as follows:

  • Formation of Ferrocenylimine: Condensation of an appropriate aminoferrocene with a suitable aldehyde.

  • Nucleophilic Addition: The in situ generated enol from an enolizable aldehyde adds to the ferrocenylimine.

  • Intramolecular Friedel-Crafts Reaction: The resulting intermediate undergoes cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and aerobic oxidation yield the final ferrocenyl quinoline product.[7]

A logical workflow for such a synthesis is depicted below:

Caption: General workflow for the synthesis of ferrocenyl quinoline derivatives.

General Synthesis of Ferrocene-Based Schiff Bases

The synthesis of ferrocene-containing Schiff bases is typically a straightforward condensation reaction between a ferrocene derivative containing a primary amine and an aldehyde or ketone, or a ferrocene-aldehyde with a primary amine. This reaction is often carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of acid.

The general experimental protocol would involve:

  • Dissolving equimolar amounts of the ferrocene-containing amine (or aldehyde) and the corresponding aldehyde (or amine) in ethanol.

  • Adding a catalytic amount of an acid (e.g., acetic acid).

  • Refluxing the mixture for a specified period while monitoring the reaction progress using thin-layer chromatography.

  • Cooling the reaction mixture to allow the Schiff base product to crystallize.

  • Isolating the product by filtration, washing it with a suitable solvent, and drying it under vacuum.

SchiffBaseSynthesis Reactants Ferrocene-amine/aldehyde + Aldehyde/amine Reaction Reflux Reactants->Reaction Solvent Ethanol + Acid Catalyst Solvent->Reaction Product Ferrocene Schiff Base Reaction->Product

Caption: Simplified workflow for the synthesis of a ferrocene-based Schiff base.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of a specific compound and associated biological data, any discussion of signaling pathways is entirely speculative. However, based on the known activities of ferrocene derivatives, potential mechanisms could involve:

  • Induction of Oxidative Stress: The redox cycling of the ferrocene moiety could lead to the generation of reactive oxygen species (ROS) within cells, triggering apoptosis or other cell death pathways.

  • Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, depending on the nature of the organic substituent. For example, ferrocene-containing compounds have been investigated as inhibitors of kinases and proteases.

  • Intercalation with DNA: The planar heterocyclic portion of a potential structure could intercalate with DNA, leading to cytotoxic effects.

A hypothetical signaling pathway for a ferrocene derivative inducing apoptosis via oxidative stress is illustrated below:

ApoptosisPathway C19H15FeNO C19H15FeNO ROS Increased ROS C19H15FeNO->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical pathway of apoptosis induction by a ferrocene derivative.

Conclusion

While the molecular formula C19H15FeNO suggests a potentially interesting ferrocene derivative with possible applications in drug development, a thorough review of the existing scientific literature and chemical databases reveals a lack of a specific, characterized compound with this formula. Consequently, no concrete data on its properties, synthesis, or biological activity can be provided at this time. The information presented herein is based on the general characteristics of related ferrocene compounds and should be considered speculative. Further research, including the targeted synthesis and characterization of a molecule with this formula, would be required to elucidate its actual properties and potential as a therapeutic agent.

References

An In-depth Technical Guide on the Anticancer Properties of Organometallic Oxindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organometallic chemistry has emerged as a powerful frontier in the development of novel anticancer therapeutics, offering unique structural diversity and mechanisms of action distinct from traditional organic molecules and classical coordination complexes. This guide focuses on the burgeoning class of organometallic oxindoles, hybrid compounds that merge the rich pharmacology of the oxindole scaffold with the unique chemical properties of metal centers like ruthenium, ferrocene (iron), and gold. The oxindole core is a "privileged scaffold," appearing in numerous kinase inhibitors and bioactive molecules. When combined with organometallic moieties, these compounds exhibit potent cytotoxicity against a range of cancer cell lines, often through multi-modal mechanisms including the induction of apoptosis, cell cycle arrest, and the generation of cytotoxic reactive oxygen species (ROS). This document provides a comprehensive overview of the current landscape, presenting key quantitative data, detailing primary mechanisms of action, and outlining the experimental protocols used for their evaluation.

Introduction to Organometallic Oxindoles in Oncology

The quest for more effective and selective cancer therapies is a driving force in medicinal chemistry. Platinum-based drugs, while successful, are hampered by issues of severe side effects and acquired resistance. This has spurred the investigation of non-platinum metallodrugs, with organometallic compounds—defined by the presence of at least one direct metal-to-carbon bond—showing significant promise. These agents offer stable, three-dimensional structures that can be rationally designed to modulate properties like lipophilicity, kinetic stability, and biological targeting.

The oxindole nucleus is a bicyclic aromatic scaffold recognized for its potent biological activities, particularly as a kinase inhibitor. Several oxindole-based drugs, such as Sunitinib, are approved for cancer treatment, primarily targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation.[1][2] The strategic fusion of organometallic fragments with the oxindole scaffold aims to create synergistic anticancer agents that can overcome the limitations of existing therapies. This guide explores the synthesis, cytotoxic profiles, and mechanistic underpinnings of this promising class of compounds.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of organometallic oxindoles is a primary indicator of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following tables summarize the IC50 values for representative organometallic oxindoles across various human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Ferrocenyl Oxindoles

Ferrocene, an organometallic iron compound, can be incorporated into oxindole structures to enhance their anticancer activity. Studies suggest these compounds may act by generating ROS and inhibiting key enzymes like topoisomerase II.[3]

Compound IDCancer Cell LineIC50 (µM)Reference
(Z)-11b MDA-MB-231 (Breast)0.89[4]
(Z)-12b MDA-MB-231 (Breast)0.49[4][5]
(Z)-17b MDA-MB-231 (Breast)0.64[4][5]
Compound 50 A549 (Lung)5.0[6]
Compound 51 A549 (Lung)7.0[6]
Compound 52 A549 (Lung)10.0[6]

IC50 values represent the concentration of the compound that inhibits cell growth by 50%. Lower values indicate higher potency.

Table 2: Cytotoxicity (IC50) of Ruthenium-Arene and Gold-Phosphine Indole/Oxindole Analogs

Ruthenium(II)-arene complexes are a well-studied class of organometallic anticancer agents known for their lower toxicity compared to platinum drugs and their novel mechanisms of action.[7][8] Gold(I) phosphine complexes are potent inhibitors of the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance.[9][10] While data on direct organometallic oxindole complexes of Ru and Au are emerging, analogous indole-based compounds provide valuable insights.

Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference
Ruthenium(II)-Arene RuL3MCF-7 (Breast)0.019[11]
Ruthenium(II)-Arene RuL3Hs578T (Breast)0.095[11]
Gold(I)-Phosphine Complex 1A2780 (Ovarian)0.5 - 7.0[12]
Gold(I)-Phosphine Complex 2A2780 (Ovarian)0.5 - 7.0[12]
Gold(I)-Phosphine Complex 10PC-3 (Prostate)~30x more potent than cisplatin[9][10]
Gold(I)-Phosphine Complex 10U87MG (Glioblastoma)~30x more potent than cisplatin[9][10]

Data for indole-based ligands are included due to structural similarity and relevance to the oxindole scaffold.

Mechanisms of Anticancer Action

Organometallic oxindoles exert their cytotoxic effects through diverse and often interconnected mechanisms. The primary pathways identified include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the generation of oxidative stress.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many organometallic complexes, including those with ruthenium and gold, are potent inducers of apoptosis.[13][14] This is often triggered through the mitochondrial (intrinsic) pathway.

G Compound Organometallic Oxindole ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Mitochondrial (Intrinsic) Apoptosis Pathway.

Organometallic compounds can increase intracellular levels of ROS, leading to mitochondrial membrane depolarization.[9] This triggers the release of cytochrome c into the cytosol, which activates a cascade of enzymes known as caspases, ultimately leading to controlled cell death.[14] Ruthenium complexes, in particular, are known to induce apoptosis through this pathway.[13]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by its dysregulation. Organometallic oxindoles can interfere with this process, causing cell cycle arrest at specific checkpoints, most commonly the G2/M phase.[7][15][16] This prevents the cell from entering mitosis and dividing, providing an opportunity for apoptotic pathways to be initiated. Spirooxindole derivatives have been specifically identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, which helps rationalize their cell cycle arrest capabilities.[17]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M Arrest Cell Cycle Arrest (Induced by Organometallic Oxindole) G2->Arrest Block M->G1

Figure 2: G2/M Phase Cell Cycle Arrest.
Inhibition of Key Cancer-Related Enzymes

The oxindole scaffold is a well-known "kinase hinge-binder," making these compounds excellent candidates for inhibiting protein kinases that are overactive in cancer.[2] Organometallic oxindoles can function as inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1][18] Furthermore, gold-based organometallics are particularly effective at inhibiting thioredoxin reductase (TrxR), an enzyme that cancer cells rely on to manage oxidative stress.[9][12] Inhibiting TrxR leads to a buildup of ROS, pushing the cancer cell towards apoptosis.

Experimental Protocols

The evaluation of organometallic oxindoles relies on a suite of standardized in vitro assays. Below are the methodologies for the key experiments cited.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[19][20]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The organometallic oxindole compounds are dissolved (typically in DMSO) and diluted in cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[20]

  • Incubation: The plate is incubated for 2-4 hours, during which mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[20]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance data is plotted against compound concentration, and the IC50 value is calculated from the dose-response curve.

G Seed 1. Seed Cells in 96-well plate Treat 2. Add Organometallic Oxindole Compounds Seed->Treat Incubate1 3. Incubate (e.g., 48h) Treat->Incubate1 AddMTT 4. Add MTT Reagent (Yellow) Incubate1->AddMTT Incubate2 5. Incubate (4h) (Viable cells form purple crystals) AddMTT->Incubate2 Solubilize 6. Add Solubilizer (e.g., DMSO) Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate IC50 Read->Calculate

Figure 3: Workflow for the MTT Cytotoxicity Assay.
Apoptosis Detection: Annexin V-FITC / Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Cell Treatment: Cells are cultured and treated with the organometallic oxindole at a concentration around its IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[21]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V conjugated to a fluorophore (like FITC) and Propidium Iodide (PI) are added to the cell suspension.[22]

  • Incubation: The cells are incubated in the dark at room temperature for 10-15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive (due to exposed phosphatidylserine) and PI-negative (intact membrane).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (compromised membrane allows PI to enter and stain DNA).

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[23][24]

  • Cell Treatment & Harvesting: Cells are treated with the compound, harvested, and washed with PBS as described for the apoptosis assay.

  • Fixation: Cells are fixed, typically by dropwise addition into ice-cold 70% ethanol, which permeabilizes the cell membranes.[24][25] This step is crucial for allowing the dye to access the nuclear DNA.

  • Staining: The fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase. RNase is essential to degrade RNA, ensuring that PI only binds to DNA.[23][24]

  • Incubation: Cells are incubated with the staining solution for 15-30 minutes at room temperature or 37°C.[24][26]

  • Flow Cytometry Analysis: The fluorescence intensity of the PI-stained cells is measured. The amount of fluorescence is directly proportional to the amount of DNA:

    • G0/G1 phase cells: Have a normal (2N) amount of DNA.

    • S phase cells: Are actively synthesizing DNA, so they have between 2N and 4N DNA content.

    • G2/M phase cells: Have a doubled (4N) amount of DNA, having completed replication and preparing for mitosis.[23]

Conclusion and Future Perspectives

Organometallic oxindoles represent a highly promising class of anticancer agents that capitalize on the synergistic combination of a pharmacologically validated organic scaffold and the unique reactivity of a metal center. The data clearly demonstrate their potent, low-micromolar to nanomolar cytotoxicity against various cancer cell lines, including those resistant to standard therapies. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit crucial enzymatic pathways highlights their potential for a multi-targeted therapeutic approach.

Future research should focus on expanding the library of these compounds, exploring different metal centers (e.g., osmium, iridium) and further modifying the oxindole and ancillary ligands to optimize selectivity and potency. In-depth mechanistic studies are required to fully elucidate their molecular targets and resistance profiles. Ultimately, promising lead compounds will need to be advanced into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety, paving the way for potential clinical translation. The continued exploration of organometallic oxindoles is a compelling strategy in the development of the next generation of cancer chemotherapeutics.

References

The Ferrocene Moiety: A Linchpin in the Anticancer Activity of (E)-FeCp-Oxindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of (E)-FeCp-oxindole compounds reveals the critical role of the ferrocene moiety in their anticancer activity. This technical guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals. The unique organometallic nature of ferrocene imparts key physicochemical properties that drive the biological efficacy of these promising therapeutic agents.

Core Contributions of the Ferrocene Moiety

The incorporation of a ferrocene group into the oxindole scaffold is not merely an addition of bulk but a strategic functionalization that confers several advantages:

  • Redox Activity and ROS Generation: The iron center of the ferrocene moiety can readily shuttle between its Fe(II) and Fe(III) oxidation states. This redox cycling is hypothesized to catalyze the formation of reactive oxygen species (ROS) within cancer cells through Fenton-like reactions. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

  • Lipophilicity and Cellular Uptake: Ferrocene is a highly lipophilic, three-dimensional structure. This property can enhance the ability of the this compound molecule to traverse the lipid-rich cell membrane, leading to increased intracellular accumulation and greater target engagement.

  • Structural Influence on Target Binding: The "sandwich" structure of ferrocene provides a unique steric and electronic profile that can influence the binding affinity and selectivity of the entire molecule for its biological targets, which are often protein kinases. The E-configuration of the exocyclic double bond, in conjunction with the bulky ferrocenyl group, dictates a specific spatial arrangement that is crucial for interacting with the active sites of these enzymes.

  • Metabolic Stability: The ferrocene core is generally stable under physiological conditions, which can contribute to a more favorable pharmacokinetic profile for the drug candidate.

Quantitative Analysis of Anticancer Activity

While much of the published data has focused on the more active Z-isomers, the activity of the (E)-isomers provides a crucial baseline for understanding the structure-activity relationship. The cytotoxic effects of this compound derivatives are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

A comprehensive table of IC50 values for this compound derivatives was not available in the public domain at the time of this report. The available literature primarily focuses on the superior activity of the corresponding (Z)-isomers. For context, selected (Z)-isomers have demonstrated potent activity against the migration of human breast cancer cells (MDA-MB-231) with IC50 values in the sub-micromolar range. For example, (Z)-isomers 11b (IC50 = 0.89 µM), 12b (IC50 = 0.49 µM), and 17b (IC50 = 0.64 µM) have shown significant promise.[1][2][3]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of ferrocene-containing compounds, including (E)-FeCp-oxindoles, is believed to be multifactorial, involving the induction of apoptosis and cell cycle arrest.

Proposed Mechanism of Action

The current understanding suggests that (E)-FeCp-oxindoles may exert their effects through the following workflow:

G cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Signaling Pathway Modulation cluster_3 Cellular Outcomes E_FeCp_Oxindole This compound Cell_Membrane Cell Membrane E_FeCp_Oxindole->Cell_Membrane Increased Lipophilicity Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Enhanced Uptake Ferrocene_Redox Ferrocene Moiety Redox Cycling (Fe2+ <-> Fe3+) Intracellular_Space->Ferrocene_Redox PI3K PI3K Intracellular_Space->PI3K Inhibition ROS Increased ROS (Oxidative Stress) Ferrocene_Redox->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway DNA_Damage->Apoptosis Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) mTOR->Cell_Cycle_Arrest Induction

Caption: Proposed mechanism of this compound activity.

Studies on other novel ferrocene derivatives have implicated the PI3K/Akt/mTOR signaling pathway in their anticancer effects.[4] It is plausible that (E)-FeCp-oxindoles may also modulate this critical pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest, often at the G0/G1 checkpoint.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are standard protocols for key experiments used to evaluate the activity of (E)-FeCp-oxindoles.

Synthesis of (E)-Ferrocenyl Oxindoles

A general method for the synthesis of (E)- and (Z)-ferrocenyl oxindoles involves the condensation of a substituted oxindole with ferrocenecarboxaldehyde.[3][5]

G Reactant1 Substituted Oxindole Reaction Condensation Reaction Reactant1->Reaction Reactant2 Ferrocenecarboxaldehyde Reactant2->Reaction Catalyst Catalyst (e.g., Morpholine or KOH) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Products Mixture of (E) and (Z) Isomers Reaction->Products Separation Chromatographic Separation Products->Separation E_Isomer This compound Separation->E_Isomer Z_Isomer (Z)-FeCp-Oxindole Separation->Z_Isomer

Caption: General workflow for the synthesis of (E)-FeCp-oxindoles.

Procedure:

  • A mixture of the substituted oxindole (1 equivalent) and ferrocenecarboxaldehyde (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

  • A catalytic amount of a base, such as morpholine or potassium hydroxide, is added to the mixture.

  • The reaction is stirred at room temperature or under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically by extraction with an organic solvent and washing with water.

  • The resulting crude product, a mixture of (E) and (Z) isomers, is purified and the isomers are separated using column chromatography.

  • The configuration of the isomers is confirmed by spectroscopic methods, such as 1H NMR with Nuclear Overhauser Effect (nOe) experiments.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO or acidified isopropanol is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is conjugated to a fluorochrome (FITC). During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the this compound compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Cell Cycle Analysis by Flow Cytometry

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used.

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The ferrocene moiety is a pivotal component in the design of this compound-based anticancer agents. Its unique electrochemical and structural properties contribute significantly to the biological activity of these compounds, primarily through the induction of oxidative stress and potential modulation of key signaling pathways like PI3K/Akt/mTOR. While further research is required to fully elucidate the specific molecular targets and to quantify the cytotoxic potency of the (E)-isomers, the existing framework provides a strong foundation for the continued development of this promising class of organometallic anticancer drugs. The detailed protocols provided herein will aid researchers in the standardized evaluation of new this compound analogues, paving the way for future breakthroughs in cancer therapy.

References

Methodological & Application

Synthesis of (E)-FeCp-Oxindole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of (E)-FeCp-oxindole, a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound is of significant interest to researchers in oncology and drug development due to its potential anti-angiogenic and anticancer properties. The following protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (E)-3-(ferrocenylmethylidene)indolin-2-one, is a metallocene-containing oxindole derivative. It has been identified as a potent and selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. This document outlines the synthesis of this compound via a Knoevenagel condensation reaction.

Reaction Scheme

The synthesis proceeds through a base-catalyzed Knoevenagel condensation of oxindole and ferrocenecarboxaldehyde.

G cluster_0 Reaction Scheme Oxindole Oxindole This compound This compound Oxindole->this compound + Ferrocenecarboxaldehyde (KOH or Morpholine, EtOH) Ferrocenecarboxaldehyde Ferrocenecarboxaldehyde

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of ferrocenyl oxindoles.[1][2]

Materials:

  • Oxindole

  • Ferrocenecarboxaldehyde

  • Potassium hydroxide (KOH) or Morpholine

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve oxindole (1.0 eq) and ferrocenecarboxaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of either potassium hydroxide (KOH) or morpholine.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove the catalyst and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer. The crude product, which will be a mixture of (E) and (Z) isomers, is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The (E)-isomer is typically the less polar of the two and will elute first.

  • Isolation and Characterization: Collect the fractions containing the pure (E)-isomer and remove the solvent under reduced pressure to yield this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Yield Good to excellent[1]
Appearance Solid
Melting Point Not consistently reported
¹H NMR (CDCl₃, δ) ~8.0-6.8 (m, Ar-H), ~4.9 (s, 2H, Cp-H), ~4.5 (s, 2H, Cp-H), ~4.2 (s, 5H, Cp-H)
¹³C NMR (CDCl₃, δ) ~168 (C=O), ~140-120 (Ar-C), ~80-60 (Cp-C)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1700 (C=O), ~1600 (C=C)
Mass Spec (m/z) [M]⁺ expected at 329.06

Note: Specific spectroscopic shifts may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Synthesis start Start reactants Dissolve Oxindole and Ferrocenecarboxaldehyde in Ethanol start->reactants catalyst Add Catalytic KOH or Morpholine reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux workup Cool and Concentrate reflux->workup extraction Dissolve in CH₂Cl₂ and Wash with Water workup->extraction purification Column Chromatography (Silica Gel, Hexane/EtOAc) extraction->purification isolation Isolate (E)-isomer purification->isolation characterization Characterize Product (NMR, IR, MS) isolation->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of this compound.

VEGF Signaling Pathway and Inhibition by this compound

G cluster_pathway VEGF Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis FeCpOxindole This compound FeCpOxindole->VEGFR2 Inhibits

Caption: Inhibition of the VEGF signaling pathway by this compound.

Conclusion

This protocol provides a reliable method for the synthesis of this compound, a compound with significant potential in cancer research. Adherence to this detailed procedure should enable researchers to obtain the desired product for further investigation into its biological activities. For safety, all procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-FeCp-oxindole, a ferrocene-containing derivative of oxindole, and its (Z)-isomer are compounds of interest in medicinal chemistry, notably as potential kinase inhibitors.[1][2] The synthesis of these compounds typically yields a mixture of (E) and (Z) isomers, which necessitates a robust purification strategy to isolate the desired (E)-isomer for further biological evaluation.[3][4] This document provides detailed application notes and a comprehensive protocol for the purification of this compound from a mixture of isomers and other impurities using column chromatography. The protocol is based on established principles for the separation of ferrocene derivatives and E/Z isomers.[3][5][6]

Introduction

Ferrocene and its derivatives are organometallic compounds that have garnered significant attention in drug discovery due to their unique three-dimensional structure, stability, and redox properties.[7] When incorporated into known pharmacophores like the oxindole core, which is found in several approved kinase inhibitors, the resulting ferrocenyl-oxindoles represent a novel class of potential therapeutic agents.[6][8]

The synthesis of this compound, formally named (E)-3-(ferrocenylmethylene)indolin-2-one, typically proceeds via a condensation reaction between an oxindole and ferrocenecarboxaldehyde.[3][4][9] This reaction often results in a mixture of the thermodynamically more stable (E)-isomer and the (Z)-isomer. As the biological activity of these isomers can differ significantly, their efficient separation is crucial for accurate structure-activity relationship (SAR) studies.

Column chromatography is the method of choice for this purification, leveraging the polarity differences between the isomers and other reaction components.[3] This protocol outlines a standard normal-phase column chromatography procedure for the isolation of this compound.

Data Presentation

The efficiency of the chromatographic separation can be monitored and quantified using Thin Layer Chromatography (TLC) and by calculating the recovery yield of the purified product. The following tables provide a template for recording and presenting the relevant data.

Table 1: Thin Layer Chromatography (TLC) Parameters

ParameterValue
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (7:3, v/v)
VisualizationUV light (254 nm)
Compound Rf Value
This compound~ 0.5
(Z)-FeCp-oxindole~ 0.6
Ferrocenecarboxaldehyde~ 0.4
Oxindole~ 0.2

Note: Rf values are approximate and can vary based on specific laboratory conditions.

Table 2: Column Chromatography Parameters and Results

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions (Diameter x Height)4 cm x 40 cm
Mass of Crude Product1.0 g
Mass of Silica Gel100 g (100:1 ratio)
Elution SolventsGradient: Hexane to Hexane:Ethyl Acetate (7:3)
Fraction Volume20 mL
Mass of Purified this compoundTo be determined
Yield (%)To be calculated
Purity (by 1H NMR)>95%

Experimental Protocols

This section provides a detailed step-by-step protocol for the purification of this compound.

Materials and Reagents
  • Crude (E/Z)-FeCp-oxindole mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column with stopcock

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Protocol for Chromatographic Purification
  • Column Preparation:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in hexane (approx. 100 g of silica for 1 g of crude material).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude (E/Z)-FeCp-oxindole mixture in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (approx. 2-3 g) to the dissolved sample.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry-loading method.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane, collecting the eluent in fractions (e.g., 20 mL per fraction).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

      • 200 mL of 100% Hexane

      • 200 mL of Hexane:Ethyl Acetate (9.5:0.5)

      • 400 mL of Hexane:Ethyl Acetate (9:1)

      • 600 mL of Hexane:Ethyl Acetate (7:3)

    • The (Z)-isomer, being slightly less polar, will elute before the (E)-isomer. The separation can be visually tracked as ferrocene derivatives are typically colored.

  • TLC Analysis of Fractions:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined mobile phase (e.g., Hexane:Ethyl Acetate 7:3).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (lower Rf value).

  • Solvent Removal and Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the mass of the purified this compound and calculate the yield.

    • Confirm the purity and identity of the compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare Sample (Dry Loading) load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent Gradient (Hexane -> Hexane:EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evap Solvent Evaporation combine->evap product Purified this compound evap->product G column Silica Column (Polar Stationary Phase) z_isomer (Z)-Isomer (Less Polar) e_isomer (E)-Isomer (More Polar) mobile_phase Mobile Phase (Increasing Polarity) mobile_phase->column Carries isomers elutes_first Elutes First z_isomer->elutes_first Weaker interaction with silica elutes_second Elutes Second e_isomer->elutes_second Stronger interaction with silica

References

Application Notes and Protocols for the Analysis of (E)-FeCp-oxindole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of (E)-FeCp-oxindole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and characterization of this organometallic compound, which has been identified as a selective inhibitor of VEGFR2.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expected ¹H and ¹³C NMR Data

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Oxindole Moiety
1~8.0 (s, 1H)-NH proton, broad singlet
2-~175C=O carbonyl carbon
3-~130Quaternary carbon of the double bond
3a-~125Quaternary carbon
4~7.2 (d, 1H)~128Aromatic CH
5~7.0 (t, 1H)~122Aromatic CH
6~7.3 (t, 1H)~129Aromatic CH
7~6.9 (d, 1H)~110Aromatic CH
7a-~142Quaternary carbon
Ethylenic Proton
8~7.5 (s, 1H)~120Vinylic proton
Ferrocenyl Moiety
1'-~85Substituted Cp carbon
2', 5'~4.5 (t, 2H)~70Unsubstituted Cp carbons
3', 4'~4.8 (t, 2H)~72Unsubstituted Cp carbons
1''-5''~4.2 (s, 5H)~69Unsubstituted Cp carbons

Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, and DMSO-d₆ is often suitable for oxindole derivatives.[4]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

1.2.2. Instrument Setup and Data Acquisition

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the probe to the specific sample and solvent.

  • For ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • To confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[5][6]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_nmr 1D ¹H NMR instrument->h1_nmr c13_nmr 1D ¹³C NMR instrument->c13_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) instrument->nmr_2d process Fourier Transform & Phasing h1_nmr->process c13_nmr->process nmr_2d->process integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Solvent (e.g., MeOH) dilute Dilute to Working Concentration dissolve->dilute filtrate Filter Sample dilute->filtrate infuse Infuse into ESI Source filtrate->infuse full_scan Full Scan MS (Positive Mode) infuse->full_scan msms_scan MS/MS of [M+H]⁺ full_scan->msms_scan mw_confirm Confirm Molecular Weight msms_scan->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis

References

Application Notes and Protocols for VEGFR-2 Inhibition Assay Using (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3][4] Its inhibition can disrupt the formation of new blood vessels, which are essential for tumor growth and metastasis.[5] (E)-FeCp-oxindole has been identified as a selective inhibitor of human VEGFR-2 with a reported IC50 value of 200 nM.[6][7][8] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against VEGFR-2 kinase activity in a biochemical assay format. The protocol is designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Data Presentation

The results of the VEGFR-2 inhibition assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data should be collected from multiple concentrations of the inhibitor to generate a dose-response curve.

Table 1: Inhibitory Activity of this compound against VEGFR-2

CompoundTargetIC50 (nM)Assay Format
This compoundVEGFR-2200Biochemical Kinase Assay

Note: The IC50 value is sourced from publicly available data and may vary based on specific experimental conditions.[6][7][8]

Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][9] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][10][11]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration Nucleus->Proliferation

Caption: VEGFR-2 Signaling Pathway

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from standard kinase assay methodologies and is suitable for determining the IC50 value of this compound.[12][13] A common method for assessing kinase activity is to measure the amount of ATP consumed during the phosphorylation reaction, often using a luminescence-based assay like the Kinase-Glo® MAX assay.[3][4][12][13]

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • This compound

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

Experimental_Workflow Start Start: Prepare Reagents PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor AddInhibitor Add Inhibitor and VEGFR-2 to Plate PrepareInhibitor->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate InitiateReaction Initiate Reaction with ATP/Substrate Mix PreIncubate->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate AddDetectionReagent Add Kinase-Glo® MAX Reagent Incubate->AddDetectionReagent ReadLuminescence Read Luminescence AddDetectionReagent->ReadLuminescence AnalyzeData Analyze Data and Determine IC50 ReadLuminescence->AnalyzeData

Caption: Experimental Workflow for VEGFR-2 Inhibition Assay

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a working solution of recombinant VEGFR-2 in Kinase Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to be in the linear range of the assay.

    • Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be close to its Km for VEGFR-2.

    • Prepare a stock solution of the Poly (Glu, Tyr) 4:1 substrate in water.

  • Inhibitor Dilution:

    • Perform serial dilutions of the this compound stock solution in Kinase Assay Buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.[4]

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a white, opaque 96-well plate.

    • Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of Kinase Assay Buffer.

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the Poly (Glu, Tyr) 4:1 substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Controls:

  • Positive Control: Reaction with enzyme and vehicle (DMSO) but no inhibitor. This represents 100% enzyme activity.

  • Negative Control (No Enzyme): Reaction with vehicle but no enzyme. This is used for background subtraction.

  • Negative Control (No Substrate): Reaction with enzyme and vehicle but no substrate. This can be used to assess any autophosphorylation of the enzyme.

References

Application Notes and Protocols for (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-FeCp-oxindole is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound presents a promising avenue for anticancer therapeutic development. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound and a summary of its inhibitory activities.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of VEGFR-2.[1][2] The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. The primary signaling pathways affected by VEGFR-2 activation include the Ras/MAPK, PI3K/Akt, and PLCγ pathways. Inhibition of VEGFR-2 by this compound blocks these downstream signals, thereby impeding the angiogenic process.

Data Presentation

The inhibitory activity of this compound has been quantified against its primary target, VEGFR-2, and its anti-proliferative effects have been observed in a cancer cell line.

Target / Cell LineAssay TypeIC50 ValueReference
Human VEGFR-2Kinase Assay214 nM[2]
B16 Murine MelanomaCytotoxicity Assay< 1 µM[1][2]

Note: Publicly available data on the IC50 values of this compound against a broader range of human cancer cell lines is limited. Further in-house screening is recommended to determine the compound's efficacy across various cancer types.

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (dimerized, phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FeCp_oxindole This compound FeCp_oxindole->VEGFR2_active Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound.

Experimental Workflow: Cell-Based Assays

Experimental_Workflow cluster_setup Initial Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Prepare this compound Stock Solution cell_culture Culture selected cancer cell lines (e.g., HUVEC, MDA-MB-231, etc.) start->cell_culture proliferation Cell Proliferation Assay (e.g., MTT, SRB) cell_culture->proliferation migration Cell Migration Assay (Wound Healing) cell_culture->migration invasion Cell Invasion Assay (Boyden Chamber) cell_culture->invasion phosphorylation VEGFR-2 Phosphorylation Assay (Western Blot / ELISA) cell_culture->phosphorylation data_analysis Quantify results: - IC50 values - Migration/Invasion rates - Phosphorylation levels proliferation->data_analysis migration->data_analysis invasion->data_analysis phosphorylation->data_analysis end End: Evaluate compound efficacy data_analysis->end

Caption: General workflow for evaluating this compound in cell-based assays.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell line (e.g., B16 murine melanoma, or a human cancer cell line of interest)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2 until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Materials:

  • This compound

  • Endothelial cells (e.g., HUVECs) or a migratory cancer cell line

  • Complete cell culture medium

  • 6-well or 12-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point and treatment.

    • Calculate the percentage of wound closure relative to the initial scratch area.

    • Compare the migration rate between treated and control groups.

Protocol 3: Transwell Migration/Invasion Assay (Boyden Chamber)

This assay quantifies the inhibitory effect of this compound on cell migration and invasion.

Materials:

  • This compound

  • Migratory/invasive cancer cell line

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium with FBS (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Preparation of Inserts:

    • For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.

    • Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell inserts.

  • Chemoattraction:

    • Add complete medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubation:

    • Incubate for 12-48 hours at 37°C, 5% CO2.

  • Removal of Non-migrated/invaded Cells:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated/invaded cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated/invaded cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts with water to remove excess stain.

  • Quantification:

    • Count the number of stained cells in several random fields under a microscope.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.

    • Compare the number of migrated/invaded cells between treated and control groups.

References

Determining the IC50 of (E)-FeCp-oxindole Against Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the compound (E)-FeCp-oxindole, also known as (E)-3-(ferrocenylmethylidene)indolin-2-one, against various cancer cell lines. The information is compiled from published research to guide in the design and execution of relevant cytotoxicity assays.

Data Presentation: IC50 Values of Ferrocenyl Oxindole Derivatives

CompoundCancer Cell LineTissue of OriginIC50 (µM)Reference
(Z)-isomer 11bHuman Breast CancerBreast0.89[1][2]
(Z)-isomer 12bHuman Breast CancerBreast0.49[1][2]
(Z)-isomer 17bHuman Breast CancerBreast0.64[1][2]

Note: The (E) and (Z) isomers refer to the geometric configuration around the double bond connecting the ferrocenyl and oxindole moieties.

Experimental Protocols

The determination of the IC50 value for this compound is typically performed using a cell viability assay, such as the MTT assay. Below is a detailed protocol based on standard methodologies.

Protocol: Determination of IC50 using MTT Assay

1. Materials and Reagents:

  • This compound

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells in the logarithmic growth phase using trypsin-EDTA.

  • Resuspend the cells in a complete medium and perform a cell count to determine the cell concentration.

  • Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

3. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare a series of dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic to the cells (typically ≤ 0.5%).

  • After the 24-hour incubation period, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

4. MTT Assay Procedure: [3][4]

  • Following the incubation period with the compound, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

5. Data Analysis and IC50 Determination:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep 2. Compound Preparation treatment 4. Treatment with this compound compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition treatment->mtt_addition formazan_dissolution 6. Formazan Dissolution mtt_addition->formazan_dissolution absorbance_reading 7. Absorbance Reading formazan_dissolution->absorbance_reading data_analysis 8. Data Analysis absorbance_reading->data_analysis ic50_determination 9. IC50 Determination data_analysis->ic50_determination

Caption: Workflow for determining the IC50 of this compound.

Potential Signaling Pathway Inhibition

Oxindole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_compound cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation FeCp_Oxindole This compound FeCp_Oxindole->VEGFR Inhibition FeCp_Oxindole->PDGFR Inhibition

Caption: Potential inhibition of VEGFR and PDGFR signaling by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (E)-FeCp-oxindole in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-FeCp-oxindole is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, this compound has the potential to disrupt the tumor blood supply, thereby impeding its growth and spread. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in immunodeficient mice. The protocols outlined below are designed to provide a robust framework for preclinical assessment of this anti-angiogenic compound.

Recommended Xenograft Model

For testing the efficacy of a VEGFR-2 inhibitor like this compound, the A498 human renal cell carcinoma xenograft model is recommended. A498 cells are known to produce large amounts of VEGF, making this model particularly sensitive to anti-angiogenic therapies.[6]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: A498 human renal cell carcinoma.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • Grow A498 cells to 80-90% confluency.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and neutralize with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep on ice.

Animal Husbandry and Xenograft Establishment
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before any procedures.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the A498 cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[2]

    • Monitor the mice regularly for tumor development.

Study Design and Treatment
  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure the tumor volume twice weekly using digital calipers.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n ≥ 8 mice per group).

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., DMSO, saline).

    • This compound Treatment Group(s): Administer this compound at various predetermined doses. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule should be based on prior pharmacokinetic and toxicity studies.

    • Positive Control (Optional): A known VEGFR-2 inhibitor (e.g., Sunitinib).

  • Monitoring: Record body weight and assess the overall health of the mice twice weekly.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

Endpoint Data Collection and Analysis
  • Tumor Volume Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.

  • Immunohistochemistry (IHC):

    • Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tumors (4-5 µm thickness).

    • Perform IHC staining for:

      • CD31 (PECAM-1): To assess microvessel density (MVD).[6][7]

      • Ki-67: To evaluate cell proliferation.[8]

  • Data Analysis:

    • Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Quantify MVD by counting the number of CD31-positive vessels in several high-power fields per tumor.

    • Determine the Ki-67 proliferation index by calculating the percentage of Ki-67-positive cells.

Data Presentation

Table 1: Summary of Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Controle.g., Daily, i.p.N/A
This compounde.g., X mg/kg, Daily, i.p.
Positive Controle.g., Y mg/kg, Daily, p.o.

Table 2: Immunohistochemical Analysis of Tumors

Treatment GroupMean Microvessel Density (CD31+ vessels/field) ± SEMMean Proliferation Index (% Ki-67+ cells) ± SEM
Vehicle Control
This compound
Positive Control

Visualizations

VEGF/VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGF/VEGFR-2 signaling pathway, which is the target of this compound.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation ERK->Migration FeCp_oxindole This compound FeCp_oxindole->VEGFR2

Caption: Simplified VEGF/VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps in the in vivo efficacy study.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis A498_Culture A498 Cell Culture Cell_Harvest Cell Harvest & Preparation A498_Culture->Cell_Harvest Implantation Subcutaneous Implantation (1x10^6 cells/mouse) Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Measurement Endpoint->Tumor_Excision IHC Immunohistochemistry (CD31, Ki-67) Tumor_Excision->IHC Data_Analysis Statistical Analysis IHC->Data_Analysis

Caption: Workflow for the in vivo xenograft study of this compound.

References

Application Notes and Protocols: (E)-FeCp-Oxindole in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole scaffolds are prevalent in numerous pharmacologically active compounds, and their derivatives have garnered significant attention for their potential as anticancer agents. The incorporation of a ferrocenyl group, as seen in (E)-FeCp-oxindole, can enhance the cytotoxic properties of the parent molecule. Ferrocene-containing compounds are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death pathways in cancer cells. While the anticancer properties of ferrocenyl oxindoles have been explored in solid tumors, their application in hematological malignancies such as leukemia remains a promising yet underexplored area of research.

These application notes provide a comprehensive guide for investigating the potential of this compound as a therapeutic agent against leukemia. The protocols outlined below are based on established methodologies for evaluating the efficacy and mechanism of action of novel anticancer compounds in leukemia cell lines.

Hypothesized Mechanism of Action

Based on studies of related oxindole and ferrocenyl compounds, this compound is hypothesized to induce cytotoxicity in leukemia cells primarily through the induction of apoptosis and cell cycle arrest. The ferrocenyl moiety may contribute to increased intracellular ROS levels, leading to DNA damage and the activation of intrinsic apoptotic pathways. Furthermore, the oxindole core structure is known to interact with various kinases, potentially leading to cell cycle dysregulation.

Hypothesized Signaling Pathway of this compound in Leukemia Cells FeCp This compound ROS ↑ Reactive Oxygen Species (ROS) FeCp->ROS Induces CDK CDK Inhibition FeCp->CDK Potentially Inhibits DNA_damage DNA Damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Phase Arrest CDK->G2M

Caption: Hypothesized signaling pathway of this compound in leukemia cells.

Data Presentation

While specific data for this compound in leukemia is not yet available, the following table summarizes the cytotoxic activity of related oxindole derivatives in various leukemia cell lines, providing a valuable reference for expected efficacy.

Compound/DerivativeLeukemia Cell LineAssayIC50 / ActivityReference
Pyrazole-oxindole conjugate 6h Jurkat (Acute T cell leukemia)DNS Assay4.36 ± 0.2 µM[1]
Pyrazole-oxindole conjugate 6j Jurkat (Acute T cell leukemia)DNS Assay7.77 µM[1]
Oxindole derivative 5a MV4-11 (FLT3-ITD+ AML)Viability Assay~2.25 µM (effective dose)[2]
Sulfonamide S1 K562 (CML)MTT AssayInduces apoptosis[3][4]
Sulfonamide S1 Jurkat (ALL)MTT AssayInduces apoptosis[3][4]
Triterpene derivative T1c THP-1 (AML)Viability Assay12.90 ± 0.1 µM[5]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Experimental Workflow

Experimental Workflow for this compound Evaluation start Start culture Culture Leukemia Cell Lines (e.g., Jurkat, K562, MV4-11) start->culture prepare Prepare this compound Stock Solution culture->prepare treat Treat Cells with Varying Concentrations of this compound prepare->treat viability Cell Viability Assay (MTT / Resazurin) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data end End data->end

Caption: General experimental workflow for evaluating this compound.

Cell Line Culture and Maintenance
  • Cell Lines: Jurkat (acute T-lymphoblastic leukemia), K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For MV4-11, Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS may be used.[2]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Preparation of this compound Stock Solution
  • Solvent: Due to the hydrophobic nature of the compound, use sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow cells to acclimate.

    • Add 100 µL of medium containing serial dilutions of this compound to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed 5 x 10^5 cells per well in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure:

    • Treat 1 x 10^6 cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the anti-leukemic potential of this compound. Initial experiments should focus on establishing its cytotoxicity and its ability to induce apoptosis and cell cycle arrest in a panel of leukemia cell lines. Positive results from these assays would warrant further investigation into the specific molecular mechanisms.

Future studies could include:

  • Western Blot Analysis: To probe for changes in the expression of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Reactive Oxygen Species (ROS) Measurement: To confirm the role of oxidative stress in the mechanism of action using fluorescent probes like DCFDA.

  • In Vivo Studies: To evaluate the efficacy and toxicity of this compound in animal models of leukemia.

The exploration of this compound and related compounds could lead to the development of novel therapeutic strategies for leukemia.

References

Troubleshooting & Optimization

(E)-FeCp-oxindole solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-FeCp-oxindole. Due to its hydrophobic nature, this selective VEGFR-2 inhibitor often presents solubility challenges in aqueous buffers commonly used in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in the VEGF signaling pathway that plays a crucial role in angiogenesis (the formation of new blood vessels).[1][2] By inhibiting VEGFR-2, this compound can block the proliferation and migration of endothelial cells, thereby exerting anti-angiogenic and anticancer effects.[1][2] It has shown activity against cancer cell lines such as B16 murine melanoma.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with poor solubility in aqueous solutions.[3] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For the related compound, oxindole, it is sparingly soluble in aqueous buffers.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][5]

Q4: What is the maximum recommended concentration of DMSO in my final aqueous buffer or cell culture medium?

The final concentration of DMSO should be kept as low as possible to avoid cytotoxic effects. For most cell lines, a final DMSO concentration of 0.5% (v/v) is well-tolerated, and some robust cell lines can tolerate up to 1%.[6] However, it is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay. For sensitive primary cells, the DMSO concentration should ideally be below 0.1%.[6]

Q5: Can I store this compound solutions? If so, under what conditions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Aqueous working solutions are generally not recommended for long-term storage and should be prepared fresh before each experiment.

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound powder is not dissolving in my aqueous buffer.
  • Cause: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful due to its chemical nature.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO. A concentration of 5 mM in DMSO has been reported to be achievable, potentially with gentle warming.[5]

    • Serially dilute the DMSO stock solution into your aqueous buffer or cell culture medium. This should be done dropwise while vortexing or stirring the aqueous solution to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.

Issue 2: A precipitate forms when I dilute my DMSO stock solution into my aqueous buffer.
  • Cause: This is a common issue known as "crashing out," where the compound is no longer soluble as the solvent composition changes from primarily organic (DMSO) to aqueous.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound. The compound may be soluble at lower concentrations in the final aqueous solution.

    • Increase the final percentage of DMSO (if your experimental system allows). However, be mindful of the potential for solvent toxicity.

    • Use a pre-warmed aqueous buffer. Increasing the temperature can sometimes improve solubility.

    • Try an intermediate dilution step. Instead of diluting directly into your final buffer, try a 1:10 dilution in a solvent like ethanol first (for the related compound oxindole, this has been shown to work), and then further dilute into the aqueous buffer.

    • Consider the use of solubilizing agents. For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used in the formulation.[3][7] For in vitro assays, the use of such agents should be carefully validated as they can interfere with the experiment.

Issue 3: I observe variability in my experimental results when using freshly diluted this compound.
  • Cause: This could be due to incomplete dissolution or the formation of micro-precipitates that are not visible to the naked eye.

  • Solution:

    • Visually inspect the solution for any signs of precipitation. Hold the tube or plate up to a light source.

    • Briefly sonicate the final working solution. This can help to break up small aggregates and ensure a more homogenous solution.

    • Prepare the working solution immediately before use. Do not let it sit for extended periods, as the compound may precipitate over time.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityReference(s)
This compoundDMSO< 1.65 mg/mL[8]
(Z)-FeCP-oxindoleDMSOSoluble to 5 mM with gentle warming[5]
OxindoleEthanol~10 mg/mL[4]
OxindoleDMSO~3 mg/mL[4]
Oxindole1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out a precise amount of this compound powder (MW: 329.17 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution.[3]

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw a vial of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium (resulting in a 100 µM solution with 1% DMSO). Vortex immediately.

      • Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to achieve the final 10 µM concentration with 0.1% DMSO. Mix thoroughly by gentle pipetting.

    • Important: Always add the DMSO stock solution to the aqueous buffer/medium while mixing to prevent precipitation. Prepare the working solution fresh for each experiment.

Protocol 2: B16 Murine Melanoma Cell Viability Assay with this compound

This protocol is a general guideline based on standard cell viability assays and the known activity of this compound.

  • Cell Seeding:

    • Culture B16 murine melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound in cell culture medium at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) from the DMSO stock solution, ensuring the final DMSO concentration will not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).

    • Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells. This will result in a 1x final concentration.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (e.g., using MTT or a similar assay):

    • After the incubation period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Add the solubilization solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO working Prepare 2x Working Solutions in Cell Culture Medium stock->working treat Treat Cells with This compound working->treat seed Seed B16 Melanoma Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability read Read Absorbance viability->read calculate Calculate % Viability vs. Vehicle Control read->calculate

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

References

Technical Support Center: Optimizing (E)-FeCp-oxindole Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (E)-FeCp-oxindole in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels.[1][2] It displays anticancer activity by inhibiting VEGFR-2, with a reported IC50 value of 214 nM.[1] By blocking the VEGFR-2 signaling pathway, this compound can impede endothelial cell proliferation, migration, and survival, ultimately leading to apoptosis (programmed cell death).[3][4][5]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

Based on published data, the IC50 of this compound for VEGFR-2 is 214 nM, and it shows anticancer activity against B16 murine melanoma cells with an IC50 of less than 1 µM.[1] A sensible approach for an initial experiment is to test a wide range of concentrations spanning several orders of magnitude around these values. A preliminary dose-ranging study with 10-fold serial dilutions is often recommended to identify an approximate effective range.[6]

Recommended Initial Concentration Range:

Concentration (nM)Concentration (µM)
10.001
100.01
1000.1
10001
1000010
100000100

Once an effective range is identified, a more detailed experiment with narrower concentration intervals (e.g., 2- or 3-fold dilutions) can be performed to accurately determine the IC50 value.

Q3: How should I prepare my this compound stock solution?

This compound is reported to be soluble in DMSO.[7][8] For the (Z)-isomer, solubility is up to 5 mM in DMSO with gentle warming.[9] It is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium to the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have its own effects on cell viability at higher concentrations.

Stock Solution Preparation Summary:

ParameterRecommendation
Solvent DMSO
Stock Concentration 1-10 mM
Storage Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8][10]

Q4: Which cell viability assay should I choose?

The choice of assay depends on the specific research question and cell type. The two most common assays are the MTT and LDH assays.

  • MTT Assay: Measures the metabolic activity of viable cells. It is a good indicator of cell proliferation and overall cell health.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity and cytotoxicity.

It is often advisable to use more than one type of assay to confirm results, as some compounds can interfere with the assay chemistry.[11][12]

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

LDH Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate according to the manufacturer's instructions, typically for around 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).

Signaling Pathway

Inhibition of VEGFR-2 by this compound blocks downstream signaling pathways crucial for cell survival, such as the PI3K/Akt and MEK/ERK pathways. This disruption leads to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the activity of pro-apoptotic proteins (e.g., caspases), ultimately resulting in apoptosis.[4][5][13]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Inhibition Akt Akt PI3K->Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Caspases) Akt->Pro_Apoptotic ERK ERK MEK->ERK ERK->Anti_Apoptotic ERK->Pro_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Pro_Apoptotic->Apoptosis

Caption: VEGFR-2 signaling pathway and its inhibition by this compound.

Troubleshooting Guide

Issue 1: High background in MTT/LDH assay.

Possible Cause Troubleshooting Step
Contamination: Bacterial or yeast contamination can lead to high metabolic activity or cell lysis.Visually inspect cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Serum LDH Activity: Serum in the culture medium contains endogenous LDH, which can contribute to background signal in the LDH assay.Reduce the serum concentration in the medium or use a serum-free medium for the assay. Include a "medium only" background control.
Phenol Red Interference: Phenol red in the culture medium can interfere with the colorimetric readings.Use phenol red-free medium for the assay.
Compound Interference: this compound itself might directly reduce MTT or interfere with the LDH enzyme reaction.Run a control with the compound in cell-free medium to check for direct chemical interference.[14]

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability.Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.
Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to minimize evaporation.
Inaccurate Pipetting: Errors in pipetting reagents or compounds will lead to inconsistent results.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Incomplete Solubilization (MTT assay): Formazan crystals are not fully dissolved.Ensure complete mixing after adding the solubilization solution. If necessary, increase the incubation time or gently warm the plate.

Issue 3: Unexpected increase in viability at high concentrations.

Possible Cause Troubleshooting Step
Compound Precipitation: At high concentrations, this compound may precipitate out of solution, reducing its effective concentration.Visually inspect the wells for any signs of precipitation. If observed, reconsider the highest concentrations used or the solvent conditions.
Off-Target Effects: Some kinase inhibitors can have paradoxical effects at high concentrations, potentially activating other survival pathways.[15][16]Consider using a lower concentration range or a different type of viability assay to confirm the results.
Metabolic Alterations (MTT assay): The compound may induce a metabolic shift that increases the reduction of MTT, which is not reflective of an actual increase in cell number.[14]Corroborate MTT results with a direct cell counting method (e.g., Trypan Blue exclusion) or an assay based on a different principle, like the LDH assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for optimizing this compound concentration.

ExperimentWorkflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Drug Prepare this compound Dilutions Prepare_Drug->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Viability Assay (MTT or LDH) Incubate->Viability_Assay Read_Plate Read Plate (Absorbance) Viability_Assay->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End: Optimized Concentration Data_Analysis->End

Caption: A typical workflow for optimizing this compound concentration.

References

Technical Support Center: Interference of Ferrocene Compounds in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by ferrocene-containing compounds in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why do ferrocene compounds interfere with colorimetric assays?

A1: Ferrocene compounds can interfere with colorimetric assays through two primary mechanisms:

  • Redox Activity: Ferrocene contains an iron center that readily undergoes reversible one-electron oxidation from Fe(II) to Fe(III).[1] This inherent redox activity allows it to directly react with assay reagents that are sensitive to redox processes, such as the radical compounds in antioxidant assays (e.g., DPPH, ABTS) or intermediates in enzyme-coupled assays.[2][3][4] This can lead to either a false positive signal (acting as an antioxidant) or a false negative signal (acting as a pro-oxidant).[3][5]

  • Spectral Interference: Many ferrocene derivatives are intensely colored (typically yellow, orange, or red).[6] If the absorbance spectrum of the ferrocene compound overlaps with the wavelength used to measure the assay's endpoint, it will contribute to the final absorbance reading, leading to inaccurate results.[6]

Q2: Which assays are most susceptible to interference from ferrocene compounds?

A2: Assays that are highly susceptible to interference include:

  • Antioxidant Assays: Assays like DPPH and ABTS rely on a color change when a radical is neutralized.[2][7] Ferrocene's ability to donate an electron will directly reduce the radical, mimicking the activity of an antioxidant.[2][4]

  • Redox-Based Enzyme Assays: Assays that involve NAD+/NADH, reactive oxygen species (ROS), or redox-sensitive probes can be affected.[5] Ferrocene can interfere with the electron transfer chain in these assays.

  • Peroxidase Assays: Assays using horseradish peroxidase (HRP) often involve the oxidation of a chromogenic substrate.[8][9] Ferrocene can interfere with the HRP-catalyzed reaction.

  • Cell Viability Assays (e.g., MTT, XTT): These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan product. The reducing environment of the cell, which can be altered by redox-active ferrocene compounds, can affect the assay's outcome.

Q3: How can I determine if my ferrocene compound is causing interference?

A3: Run the following control experiments:

  • Compound-Only Control: Add your ferrocene compound to the assay buffer without the enzyme or primary reactant. If you observe a color change or significant absorbance at the detection wavelength, you have spectral interference.

  • Assay without Substrate Control: In an enzyme assay, include a control with your ferrocene compound and the enzyme but without the substrate. This will help determine if the compound interacts directly with the enzyme or other assay components.

  • Spike-in Control: Add a known amount of your ferrocene compound to a reaction with a known positive result. A decrease or unexpected increase in the signal can indicate interference.

Q4: Are there alternative assay formats that are less prone to ferrocene interference?

A4: Yes, consider the following alternatives:

  • Electrochemical Methods: These methods measure the electrochemical properties of the system and are not affected by the color of the compound.[6]

  • Luminescence or Fluorescence Assays: While still potentially susceptible to interference from fluorescent ferrocene derivatives, these methods can be a viable alternative to absorbance-based assays. Proper controls for compound auto-fluorescence are necessary.

  • Mass Spectrometry (MS)-Based Assays: Direct measurement of substrate conversion or product formation by MS provides a highly specific and sensitive readout that is not subject to spectral or redox interference.

Troubleshooting Guides

Issue 1: My colored ferrocene compound is causing high background absorbance.

This is a classic case of spectral interference .

Troubleshooting Workflow:

start High Background Absorbance with Ferrocene Compound control1 Run Control: Compound + Assay Buffer Only start->control1 decision1 Is Absorbance at Detection Wavelength Significant? control1->decision1 solution1 Solution 1: Subtract Background Absorbance decision1->solution1 Yes end_no Proceed to Redox Interference Troubleshooting decision1->end_no No solution2 Solution 2: Use a Different Wavelength solution1->solution2 solution3 Solution 3: Spectral Deconvolution solution1->solution3 end_ok Problem Mitigated solution1->end_ok solution2->end_ok solution3->end_ok start Suspected Redox Interference in a Target-Based Assay control1 Run Control: Compound + Assay Reagents (No Enzyme/Target) start->control1 decision1 Is there a signal change? control1->decision1 solution1 Solution 1: Use an Orthogonal Assay decision1->solution1 Yes end_no Interference is likely not due to direct redox activity with assay components. decision1->end_no No solution2 Solution 2: Add Scavenging Agents (e.g., DTT) (Caution: may affect target) solution1->solution2 solution3 Solution 3: Characterize Redox Activity Separately solution1->solution3 end_ok Problem Mitigated/ Characterized solution1->end_ok solution2->end_ok solution3->end_ok

References

minimizing off-target effects of (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (E)-FeCp-oxindole during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It exhibits an IC50 of 214 nM against VEGFR-2.

Q2: What is the known selectivity profile of this compound?

This compound is highly selective for VEGFR-2. At a concentration of 10 μM, it does not significantly inhibit VEGFR1, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), or PDGFRβ. This high selectivity is a key factor in minimizing off-target effects.

Q3: What are the potential, though less common, off-target effects of oxindole-based VEGFR-2 inhibitors?

While this compound is highly selective, the broader class of oxindole-based kinase inhibitors can sometimes interact with other kinases. Researchers should be aware of potential off-target effects observed with other VEGFR-2 inhibitors, which may include inhibition of other receptor tyrosine kinases. If unexpected cellular phenotypes are observed, it is advisable to perform a broader kinase screen to identify any potential off-target interactions.

Q4: How can I experimentally determine if observed effects in my assay are off-target?

To determine if an observed effect is off-target, researchers can perform several experiments:

  • Use a structurally distinct VEGFR-2 inhibitor: If a different class of VEGFR-2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: Overexpression of a constitutively active form of VEGFR-2 or addition of downstream signaling molecules might rescue the phenotype, indicating an on-target effect.

  • Conduct a kinome scan: A broad kinase profiling assay can identify other potential kinase targets of this compound.

  • Western Blot Analysis: Examine the phosphorylation status of known downstream targets of VEGFR-2 to confirm on-target pathway inhibition.

Q5: What are the recommended storage and handling conditions for this compound?

This compound should be stored at +4°C. For long-term storage, it is advisable to store solutions at -20°C or -80°C. Solutions should be prepared in a suitable solvent, such as DMSO.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides a structured approach to troubleshooting and minimizing off-target effects when using this compound in your experiments.

Problem 1: Unexpected or inconsistent cellular phenotypes.

Possible Cause: Off-target effects or experimental variability.

Solutions:

Solution Detailed Steps
Optimize this compound Concentration Perform a dose-response experiment to determine the lowest effective concentration that inhibits VEGFR-2 signaling without causing unexpected phenotypes.
Confirm On-Target Engagement Use Western blotting to verify the inhibition of VEGFR-2 phosphorylation and its downstream effectors (e.g., Akt, ERK).
Control Experiments Include a negative control (vehicle only) and a positive control (a well-characterized VEGFR-2 inhibitor) in all experiments.
Cell Line Authentication Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
Problem 2: Discrepancies between in vitro kinase assays and cell-based assay results.

Possible Cause: Cellular factors such as membrane permeability, efflux pumps, or metabolism of the compound can influence its activity.

Solutions:

Solution Detailed Steps
Assess Cell Permeability If possible, use cellular thermal shift assays (CETSA) to confirm target engagement within the cell.
Investigate Compound Metabolism Use mass spectrometry-based methods to determine if the compound is being metabolized by the cells.
Consider Efflux Pumps Test for the involvement of ABC transporters by co-incubating with known efflux pump inhibitors.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)Notes
VEGFR-2214Primary target.
VEGFR-1>10,000Not significantly inhibited at 10 μM.
PDGFRα>10,000Not significantly inhibited at 10 μM.
PDGFRβ>10,000Not significantly inhibited at 10 μM.

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (µM)Cancer Type
B16< 1Murine Melanoma

Experimental Protocols

VEGFR-2 Kinase Activity Assay (TR-FRET)

This protocol is adapted from a general LanthaScreen™ kinase assay.

Materials:

  • Recombinant VEGFR-2 kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • This compound stock solution (in DMSO)

  • Tb-labeled anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Prepare Kinase/Substrate Solution: In kinase reaction buffer, prepare a solution containing the optimized concentration of VEGFR-2 and fluorescein-labeled substrate.

  • Prepare Compound Dilutions: Perform serial dilutions of this compound in kinase reaction buffer.

  • Initiate Kinase Reaction: Add the compound dilutions to the assay plate, followed by the kinase/substrate solution. Add ATP solution to initiate the reaction.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Add Detection Reagents: Add a solution of Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.

  • Incubate: Incubate for 30-60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET compatible plate reader.

Cell Viability Assay (MTT)

This protocol is a general method for assessing cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control (DMSO).

  • Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Read Absorbance: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.[1]

Western Blot for Phospho-VEGFR-2

This protocol provides a general framework for detecting phosphorylated VEGFR-2.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer supplemented with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-phospho-VEGFR-2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-VEGFR-2 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FeCp_Oxindole This compound FeCp_Oxindole->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay VEGFR-2 Kinase Assay (TR-FRET) Kinome_Scan Broad Kinase Screen (Optional) Kinase_Assay->Kinome_Scan If off-target effects suspected End Data Analysis Kinome_Scan->End Cell_Viability Cell Viability Assay (MTT) Western_Blot Western Blot (p-VEGFR-2) Cell_Viability->Western_Blot Confirm on-target effect Western_Blot->End Start Experiment Start Start->Kinase_Assay Start->Cell_Viability Troubleshooting_Logic Unexpected_Phenotype Unexpected Phenotype Observed? Check_Concentration Optimize Compound Concentration Unexpected_Phenotype->Check_Concentration Yes On_Target Likely On-Target Effect Unexpected_Phenotype->On_Target No Confirm_On_Target Confirm On-Target Inhibition (Western Blot) Check_Concentration->Confirm_On_Target Use_Controls Use Alternative Inhibitor/Rescue Experiment Confirm_On_Target->Use_Controls Kinome_Scan Perform Broad Kinome Scan Use_Controls->Kinome_Scan If phenotype persists Use_Controls->On_Target If phenotype resolves Off_Target Potential Off-Target Effect Kinome_Scan->Off_Target

References

Technical Support Center: Synthesis of (E)-FeCp-Oxindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (E)-FeCp-oxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

The most common and established method for synthesizing this compound, also known as (E)-3-ferrocenylmethyleneindolin-2-one, is through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of oxindole with ferrocenecarboxaldehyde.

Q2: What is the role of the base catalyst in this reaction?

The base catalyst, typically a weak base like piperidine or potassium hydroxide (KOH), is crucial for deprotonating the acidic C-3 methylene group of the oxindole. This generates a nucleophilic enolate anion that then attacks the carbonyl carbon of ferrocenecarboxaldehyde, initiating the condensation process.

Q3: What are the typical solvents used for this synthesis?

Ethanol is a commonly used solvent for this reaction.[1] However, the choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents such as DMF have been shown to be effective in Knoevenagel condensations, while nonpolar solvents like toluene may require longer reaction times.[2]

Q4: Can the (Z)-isomer also be formed during the synthesis?

Yes, the Knoevenagel condensation can lead to the formation of both (E) and (Z) isomers. The ratio of these isomers can be influenced by the reaction conditions. However, for many 3-benzylidene oxindoles, the (E)-isomer is thermodynamically more stable and often predominates. The isomers can be distinguished by their different chemical shifts in 1H NMR spectra.[3]

Q5: How can the (E) and (Z) isomers be separated?

The (E) and (Z) isomers can typically be separated by column chromatography on silica gel.[4] Their different polarities often allow for effective separation using an appropriate eluent system, such as a mixture of n-hexane and ethyl acetate. Additionally, the isomers may exhibit different retention factors on thin-layer chromatography (TLC), which can be used to monitor the separation.[3]

Q6: Is it possible to convert the undesired (Z)-isomer to the desired (E)-isomer?

Yes, isomerization between the (E) and (Z) forms is possible. This can often be achieved by methods such as UV irradiation or by treatment with a base.[3] This allows for the potential to increase the overall yield of the desired (E)-isomer from a mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If starting materials are still present, consider extending the reaction time or cautiously increasing the reaction temperature.
Suboptimal catalyst concentration: Too little or too much catalyst can negatively impact the yield.Optimize the catalyst loading. For piperidine, a catalytic amount (e.g., 2-3 drops) is often sufficient for laboratory-scale reactions.[1] For other bases, a systematic optimization of the molar ratio may be necessary.
Side reactions: Ferrocenecarboxaldehyde can undergo side reactions, such as the Cannizzaro reaction, especially under strong basic conditions.Use a milder base (e.g., piperidine instead of strong NaOH) and avoid excessively high temperatures.
Poor quality of reagents: Impure starting materials (oxindole or ferrocenecarboxaldehyde) can lead to lower yields and side product formation.Ensure the purity of starting materials. Recrystallize or purify them if necessary.
Formation of a Mixture of (E) and (Z) Isomers Reaction kinetics and thermodynamics: The reaction conditions may favor the formation of a mixture of isomers.While the (E)-isomer is often favored, the ratio can be influenced by the solvent and catalyst. After isolation of the mixture, consider isomerization of the (Z)-isomer to the (E)-isomer using UV light or a base to improve the overall yield of the desired product.[3]
Difficulty in Product Purification Presence of unreacted starting materials: Incomplete reaction leaves starting materials that co-elute with the product.Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time and temperature as needed.
Formation of polar byproducts: Side reactions can generate polar impurities that are difficult to remove.Use milder reaction conditions to minimize side product formation. Employ careful column chromatography, potentially with a gradient elution, to separate the desired product from impurities.
Poor separation of (E) and (Z) isomers: Isomers have similar polarities.Optimize the solvent system for column chromatography. A less polar eluent system may improve the separation between the isomers.
Product Instability Decomposition of the ferrocene moiety: The ferrocene group can be sensitive to strong acids or oxidizing agents.Avoid acidic workup conditions if possible. Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Key Experiment: Synthesis of this compound via Knoevenagel Condensation

This protocol is a general representation based on literature procedures for Knoevenagel condensations involving oxindoles.[1][5] Researchers should optimize the conditions for their specific requirements.

Materials:

  • Oxindole

  • Ferrocenecarboxaldehyde

  • Ethanol (or another suitable solvent)

  • Piperidine (or another suitable base catalyst)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of oxindole and ferrocenecarboxaldehyde in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops for a 1 mmol scale reaction) to the solution.

  • Heat the reaction mixture in a sealed vessel or under reflux. The reaction temperature and time will need to be optimized (e.g., heating at 80°C for several hours).[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the desired (E)-isomer from any (Z)-isomer and other impurities.

  • Characterize the purified product using spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Yes Check_Reagents Check Reagent Purity Incomplete->Check_Reagents No Extend_Time Increase Reaction Time Optimize_Conditions->Extend_Time Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp End Improved Yield Extend_Time->End Increase_Temp->End Impure Impure Reagents Check_Reagents->Impure Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Yes Check_Catalyst Review Catalyst Impure->Check_Catalyst No Purify_Reagents->End Suboptimal_Catalyst Suboptimal Catalyst/Concentration Check_Catalyst->Suboptimal_Catalyst Optimize_Catalyst Optimize Catalyst Loading/Type Suboptimal_Catalyst->Optimize_Catalyst Yes Side_Reactions Consider Side Reactions Suboptimal_Catalyst->Side_Reactions No Optimize_Catalyst->End Modify_Conditions Modify Conditions (e.g., milder base) Side_Reactions->Modify_Conditions Modify_Conditions->End

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Oxindole & Ferrocenecarboxaldehyde Solvent Add Ethanol Reagents->Solvent Catalyst Add Piperidine Solvent->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Monitor Monitor with TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Crude Product Cool->Isolate Purify Column Chromatography Isolate->Purify Characterize Spectroscopic Characterization Purify->Characterize

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Organometallic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of organometallic inhibitors.

Troubleshooting Guide

This section offers solutions to common experimental issues encountered when working with organometallic inhibitors.

Issue 1: Low Aqueous Solubility of the Organometallic Inhibitor

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Precipitation of the compound upon dilution into aqueous media.

  • Low and variable results in cell-based assays.

  • Poor absorption after oral administration in animal models.

Possible Causes:

  • High lipophilicity of the organic ligands.

  • Planar and rigid structure of the complex.

  • Presence of non-polar functional groups.

Troubleshooting Steps:

  • Chemical Modification:

    • Ligand Modification: Introduce polar functional groups (e.g., -OH, -COOH, -NH2) to the organic ligands to increase hydrophilicity.

    • Prodrug Approach: Synthesize a more water-soluble prodrug that is enzymatically or chemically converted to the active organometallic inhibitor in vivo.[1][2]

  • Formulation Strategies:

    • Co-solvents: Use a mixture of aqueous and organic solvents (e.g., DMSO, ethanol) to dissolve the compound. Note: Ensure the final concentration of the organic solvent is compatible with the experimental system.

    • Surfactants and Cyclodextrins: Employ pharmaceutically acceptable surfactants or cyclodextrins to form micelles or inclusion complexes that enhance solubility.

    • Nanoformulations: Encapsulate the organometallic inhibitor in liposomes, polymeric nanoparticles, or other nanocarriers to improve its solubility and overall bioavailability.[1]

Logical Workflow for Addressing Low Solubility

start Low Aqueous Solubility Detected chem_mod Chemical Modification start->chem_mod formulation Formulation Strategies start->formulation ligand_mod Ligand Modification (Add Polar Groups) chem_mod->ligand_mod prodrug Prodrug Synthesis chem_mod->prodrug cosolvents Use Co-solvents formulation->cosolvents surfactants Use Surfactants/ Cyclodextrins formulation->surfactants nano Nanoformulation formulation->nano evaluate Evaluate Solubility & Bioavailability ligand_mod->evaluate prodrug->evaluate cosolvents->evaluate surfactants->evaluate nano->evaluate

Caption: Decision tree for addressing low aqueous solubility.

Issue 2: Rapid Metabolism of the Organometallic Inhibitor

Symptoms:

  • Short half-life in plasma or blood.

  • High clearance values in pharmacokinetic studies.

  • Low exposure (AUC) after administration.

  • Formation of multiple metabolites in in vitro and in vivo studies.

Possible Causes:

  • Susceptibility of the metal-carbon bond to cleavage.

  • Metabolism of the organic ligands by cytochrome P450 enzymes.

  • Redox reactions at the metal center.[3]

Troubleshooting Steps:

  • Structural Modification:

    • Steric Hindrance: Introduce bulky groups near the metabolically labile sites to sterically hinder enzyme access.

    • Bioisosteric Replacement: Replace metabolically unstable moieties with more stable bioisosteres.

    • Change in Metal's Oxidation State: Synthesize complexes with a more stable oxidation state of the metal under physiological conditions. For example, Ru(III) complexes can be reduced to the more active Ru(II) state within the hypoxic tumor environment.[3]

  • Inhibition of Metabolic Enzymes:

    • Co-administer the organometallic inhibitor with a known inhibitor of the metabolizing enzymes (e.g., a pan-CYP inhibitor). This is primarily a tool for in vitro studies to confirm metabolic pathways.

  • Formulation Approaches:

    • Encapsulation: Protect the inhibitor from metabolic enzymes by encapsulating it in nanoparticles or liposomes.

Experimental Workflow for Investigating Rapid Metabolism

start Rapid Metabolism Suspected microsome_assay Liver Microsome Stability Assay start->microsome_assay hepatocyte_assay Hepatocyte Metabolism Assay start->hepatocyte_assay identify_metabolites Identify Metabolites (LC-MS/MS) microsome_assay->identify_metabolites hepatocyte_assay->identify_metabolites structural_mod Structural Modification identify_metabolites->structural_mod formulation Formulation Strategies identify_metabolites->formulation evaluate_pk Re-evaluate Pharmacokinetics structural_mod->evaluate_pk formulation->evaluate_pk

Caption: Workflow for investigating and addressing rapid metabolism.

Issue 3: Poor Membrane Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 assays.

  • High efflux ratio in bi-directional Caco-2 assays, suggesting active efflux.

  • Low oral bioavailability despite good aqueous solubility and metabolic stability.

Possible Causes:

  • High polarity of the organometallic complex.

  • Large molecular size.

  • Substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Increase Lipophilicity:

    • Modify the ligands to increase the overall lipophilicity of the complex. A balance must be struck, as excessively high lipophilicity can decrease aqueous solubility.[4]

  • Prodrug Strategy:

    • Mask polar functional groups with lipophilic moieties that are cleaved in vivo to release the active inhibitor.

  • Utilize Carrier Systems:

    • Formulate the inhibitor with permeation enhancers or encapsulate it in delivery systems that can be transported across the intestinal epithelium.

  • Inhibit Efflux Pumps:

    • For research purposes, co-incubate with known P-gp inhibitors (e.g., verapamil) in Caco-2 assays to confirm if the compound is a substrate.

Signaling Pathway Illustrating P-gp Efflux

cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) inhibitor_out Organometallic Inhibitor (Extracellular) pgp->inhibitor_out Efflux adp ADP + Pi pgp->adp inhibitor_in Organometallic Inhibitor (Intracellular) inhibitor_out->inhibitor_in Passive Diffusion inhibitor_in->pgp atp ATP atp->pgp

Caption: P-glycoprotein mediated efflux of an organometallic inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor bioavailability of organometallic inhibitors?

A1: The bioavailability of organometallic inhibitors is influenced by several factors, primarily their physicochemical properties. Key factors include:

  • Aqueous Solubility: Many organometallic compounds are lipophilic and have poor solubility in the aqueous environment of the gastrointestinal tract, which limits their dissolution and subsequent absorption.[2]

  • Membrane Permeability: The ability of the compound to pass through the intestinal epithelium is crucial for oral absorption. Factors like molecular size, charge, and lipophilicity play a significant role.

  • Metabolic Stability: Organometallic compounds can be subject to extensive first-pass metabolism in the gut wall and liver, which reduces the amount of active drug reaching systemic circulation.

  • Efflux Transporters: Some organometallic inhibitors can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells back into the lumen.

Q2: How can nanoformulations improve the bioavailability of organometallic inhibitors?

A2: Nanoformulations, such as liposomes and polymeric nanoparticles, can significantly enhance the bioavailability of organometallic inhibitors through several mechanisms:[1]

  • Increased Solubility: Encapsulating a poorly soluble drug in a nanocarrier can increase its apparent solubility in aqueous media.

  • Protection from Degradation: The nanocarrier can protect the encapsulated drug from chemical and enzymatic degradation in the gastrointestinal tract.

  • Enhanced Permeability: Some nanocarriers can be taken up by intestinal cells through endocytosis, bypassing the need for passive diffusion across the cell membrane.

  • Reduced Efflux: Nanoparticles can help to circumvent efflux by P-glycoprotein and other transporters.

  • Sustained Release: Nanocarriers can be designed to release the drug in a controlled manner, which can prolong its therapeutic effect.

Q3: What are the initial in vitro assays that should be performed to assess the potential for poor bioavailability?

A3: To proactively identify potential bioavailability issues, the following in vitro assays are recommended early in the drug discovery process:

  • Aqueous Solubility Assay: To determine the solubility of the compound in buffers at different pH values relevant to the gastrointestinal tract.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability and identify potential substrates of efflux transporters.

  • Liver Microsomal Stability Assay: This assay assesses the metabolic stability of the compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Cisplatin and its Liposomal Formulations.

FormulationCmax (µg/mL)t1/2 (h)AUC (µg·h/mL)Reference
Free Cisplatin4.0724.5130.33[5][6]
Lipoplatin™6.510.9866.85[5][6]
PEGylated Liposomal Cisplatin~25~72>2000[7]

Data are compiled from different studies and experimental conditions may vary.

Table 2: Oral Bioavailability of Selected Ruthenium-Based Anticancer Complexes.

CompoundOral Bioavailability (%)SpeciesReference
NAMI-ALow (not specified)Human[8]
KP1019Poor (low solubility)Human[8]
FerrocifensVaries with linker lengthMouse[9]

Note: Quantitative oral bioavailability data for many ruthenium complexes is limited in the public domain.

Experimental Protocols

Detailed Methodology: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of an organometallic inhibitor and assess its potential for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Lucifer yellow solution (for monolayer integrity check).

  • Test organometallic inhibitor and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >200 Ω·cm².

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Repeat the transport experiment but add the test compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux.

Detailed Methodology: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of an organometallic inhibitor in the presence of liver microsomal enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test organometallic inhibitor and control compounds (e.g., verapamil for high metabolism, warfarin for low metabolism).

  • Acetonitrile with an internal standard for reaction termination and sample processing.

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • As a negative control, run a parallel incubation without the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

References

preventing precipitation of (E)-FeCp-oxindole in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-FeCp-oxindole. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It exhibits anticancer activity by targeting the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media.[2][3] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the medium, causing it to form visible particles. This is a common issue with hydrophobic molecules when transitioning from a high-concentration stock solution (usually in an organic solvent like DMSO) to the aqueous environment of the cell culture medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[4]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in media The concentration of this compound in the final working solution exceeds its aqueous solubility.1. Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution, thus keeping the final DMSO concentration low. 2. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the rest of the culture medium. 3. Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
Cloudiness or visible particles in the culture plate wells The compound is precipitating out of solution over time.1. Reduce Final Concentration: If possible, lower the final working concentration of this compound. 2. Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to solubilize hydrophobic compounds due to the presence of albumin and other proteins. 3. Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or co-solvents. However, their effects on your specific cell line and experiment must be validated.
Inconsistent experimental results Precipitation may lead to an unknown and variable final concentration of the soluble, active compound.1. Visual Inspection: Always visually inspect your culture plates for any signs of precipitation before and during the experiment. 2. Solubility Testing: Perform a preliminary solubility test by preparing different concentrations of this compound in your cell culture medium and observing for precipitation over time. This will help determine the practical working concentration range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 329.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.29 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[2][3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

Protocol 2: Treatment of Cells with this compound

This protocol provides a general procedure for treating adherent cells in a 6-well plate format.

Materials:

  • Cells seeded in a 6-well plate

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) serum-free medium

Procedure:

  • Grow cells to the desired confluency in a 6-well plate.

  • For each well to be treated, prepare the final working concentration of this compound. For a final concentration of 10 µM in 2 mL of medium: a. In a sterile microcentrifuge tube, add 198 µL of pre-warmed serum-free medium. b. Add 2 µL of the 10 mM this compound stock solution to the medium. c. Gently vortex the tube to mix.

  • Remove the existing medium from the cells.

  • Add the freshly prepared medium containing this compound to the respective wells.

  • For the vehicle control wells, prepare a similar dilution using only DMSO (e.g., 2 µL of DMSO in 198 µL of serum-free medium and add to 1.8 mL of complete medium).

  • Incubate the plate for the desired experimental duration.

  • Visually inspect the wells for any signs of precipitation under a microscope.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
DMSO< 1.65 mg/mL[2][3]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most Cell Lines0.5%Generally well-tolerated.[4]
Primary Cells≤ 0.1%More sensitive to DMSO toxicity.
Sensitive Cell Lines≤ 0.1%A dose-response curve for DMSO toxicity is recommended.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preventing Precipitation

Precipitation_Workflow Start Start: this compound Powder Prep_Stock Prepare High-Concentration Stock in DMSO Start->Prep_Stock Store Aliquot and Store at -20°C / -80°C Prep_Stock->Store Dilute Dilute Stock in Pre-warmed Serum-Free Medium Store->Dilute Add_to_Cells Add to Cells in Complete Medium Dilute->Add_to_Cells Incubate Incubate and Observe Add_to_Cells->Incubate Precipitation Precipitation? Incubate->Precipitation Troubleshoot Troubleshoot: - Lower Concentration - Adjust Serum - Stepwise Dilution Precipitation->Troubleshoot Yes Success Experiment Successful Precipitation->Success No Troubleshoot->Dilute

Caption: A logical workflow for preparing and using this compound to minimize precipitation.

References

addressing autofluorescence of ferrocene compounds in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ferrocene-containing compounds in fluorescence imaging. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges related to background fluorescence when working with these unique organometallic probes.

Frequently Asked Questions (FAQs)

Q1: Do ferrocene compounds cause autofluorescence?

A: This is a common misconception. Ferrocene itself is generally not fluorescent. In fact, it is widely used as an efficient quencher of fluorescence.[1][2][3][4] The ferrocene moiety, in its reduced Fe(II) state, can accept an electron from a nearby excited fluorophore, a process known as Photoinduced Electron Transfer (PET).[3][4][5] This non-radiative pathway prevents the fluorophore from emitting a photon, effectively "switching off" the fluorescence.

The issue researchers typically encounter is not autofluorescence from ferrocene, but rather endogenous autofluorescence from the biological sample itself (e.g., from collagen, NADH, or lipofuscin) or from other components in the experimental setup.[6][7][8] This background signal can interfere with the detection of the specific signal from your probe. Ferrocene-based probes are often designed as "turn-on" sensors, where fluorescence is restored only when the ferrocene is oxidized to ferrocenium (Fe(III)) or is cleaved from the fluorophore, disrupting the PET process.[3][4]

Q2: What is Photoinduced Electron Transfer (PET) and how does it relate to ferrocene?

A: Photoinduced Electron Transfer (PET) is a mechanism where an electron is transferred from a donor molecule to an acceptor molecule after one of them has been excited by light. In the context of ferrocene-fluorophore conjugates, the fluorophore absorbs a photon and enters an excited state. If the ferrocene (the electron donor) is close enough, it can transfer an electron to the excited fluorophore (the electron acceptor).[3][4] This process provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching its fluorescence. Oxidation of ferrocene to ferrocenium makes it a poor electron donor, which aborts the PET process and restores fluorescence.[4]

cluster_0 Ferrocene (Fe(II)) Probe: 'OFF' State cluster_1 Oxidized Ferrocenium (Fe(III)) Probe: 'ON' State Fluorophore Fluorophore Ferrocene Ferrocene Fluorophore->Ferrocene e⁻ Transfer (PET) Fluorescence_Quenched Fluorescence (Quenched) Fluorophore->Fluorescence_Quenched No Photon Emitted Excitation Excitation Excitation->Fluorophore hv Fluorophore_On Fluorophore Ferrocenium Ferrocenium Fluorescence_Emitted Fluorescence (Emitted) Fluorophore_On->Fluorescence_Emitted hv' Excitation_On Excitation Excitation_On->Fluorophore_On hv

Caption: Photoinduced Electron Transfer (PET) mechanism in ferrocene-based probes.

Q3: How can I determine if the background signal in my experiment is from sample autofluorescence?

A: The most straightforward method is to prepare and image an unstained control sample .[6] This control should undergo all the same preparation steps as your experimental samples, including fixation and permeabilization, but without the addition of your ferrocene probe or any other fluorescent labels. Any signal detected from this unstained sample under the same imaging conditions (laser power, exposure, filter sets) can be attributed to endogenous autofluorescence.[6]

Q4: Which fluorophores are best to pair with ferrocene quenchers to minimize interference from biological autofluorescence?

A: Since endogenous autofluorescence is often strongest in the blue-to-green region of the spectrum (350–550 nm), selecting fluorophores that excite and emit at longer wavelengths is a common and effective strategy.[6][7]

  • Go Red or Far-Red: Choose dyes that emit in the red (>620 nm) or near-infrared (NIR) regions.[6][9] This shifts your signal away from the primary autofluorescence range of most cells and tissues.

  • Choose Bright Dyes: Using bright fluorophores like phycoerythrin (PE) or allophycocyanin (APC) and their tandems can increase your specific signal, improving the signal-to-background ratio and making the autofluorescence less impactful.[6]

  • Narrow Spectra: Select fluorophores with narrow excitation and emission spectra to reduce the chances of spectral overlap with autofluorescent sources.[6]

Troubleshooting Guide

Problem: High background fluorescence is obscuring my signal.

This is the most common issue when working with "turn-on" fluorescent probes. The goal is to reduce the background noise to improve the signal-to-noise ratio.

start High Background Signal Detected unstained_control Run Unstained Control Sample start->unstained_control is_autofluorescence Is Signal Present in Control? unstained_control->is_autofluorescence spectral_overlap Assess Spectral Overlap (Probe vs. Background) is_autofluorescence->spectral_overlap Yes no_autofluorescence Background is Not Autofluorescence. Consider Probe Aggregation, Non-specific Binding, or Incomplete Quenching. is_autofluorescence->no_autofluorescence No endogenous_source Identify Potential Endogenous Source (e.g., Collagen, Lipofuscin) spectral_overlap->endogenous_source solution_shift Solution: Shift to Red/NIR Fluorophore endogenous_source->solution_shift solution_quench Solution: Use Autofluorescence Quencher (e.g., Sudan Black B, Commercial Kits) endogenous_source->solution_quench solution_fixation Solution: Optimize Sample Prep (e.g., Change Fixative, Perfuse Animal) endogenous_source->solution_fixation review_protocol Review Staining Protocol and Probe Purity no_autofluorescence->review_protocol

Caption: Troubleshooting workflow for high background fluorescence.

Potential CauseRecommended Solution
Endogenous Autofluorescence Biological materials like collagen, elastin, NADH, and lipofuscin naturally fluoresce, often in the green spectrum.[6][7][8]
1. Spectral Selection: Use fluorophores that emit in the red or far-red spectrum (>620 nm) to avoid the main autofluorescence range.[6][9]
2. Chemical Quenching: Treat tissues with an autofluorescence quenching agent like Sudan Black B (for lipofuscin) or a commercial kit (e.g., TrueVIEW®).[7][8][10]
3. Photobleaching: Intentionally expose the sample to excitation light before imaging the probe to "burn out" some of the autofluorescence. This must be done carefully to avoid damaging the sample or the probe's target.[11]
Fixation-Induced Autofluorescence Aldehyde fixatives like glutaraldehyde and formaldehyde can react with amines in the tissue to create fluorescent products (Schiff bases).[7][8]
1. Change Fixative: If possible, switch to an organic solvent fixative like ice-cold methanol or ethanol.[6]
2. Reduce Aldehyde Concentration: Use the lowest effective concentration of paraformaldehyde and minimize fixation time.[7][12]
3. Amine Quenching: Treat samples with sodium borohydride or glycine after fixation to reduce aldehyde-based autofluorescence.[6][7]
Interference from Media or Buffers Phenol red in cell culture media and proteins like those in Fetal Bovine Serum (FBS) can contribute to background fluorescence.[6][12]
1. Use Phenol Red-Free Media: For live-cell imaging, switch to a medium without phenol red.[6]
2. Reduce or Replace Serum: Lower the concentration of FBS in staining buffers or replace it with a less fluorescent protein source like Bovine Serum Albumin (BSA).[6][12]
Presence of Red Blood Cells (RBCs) Heme groups within RBCs are a significant source of autofluorescence.[6]
1. Perfuse Tissues: For animal studies, perfuse the animal with PBS before tissue harvesting to remove blood.[7]
2. RBC Lysis: If perfusion is not possible, consider using an RBC lysis buffer on tissue preparations, ensuring it doesn't harm the cells of interest.
Problem: My "turn-on" ferrocene probe shows no signal or a very weak signal.
Potential CauseRecommended Solution
Oxidative Environment Not Achieved The ferrocene moiety has not been oxidized to ferrocenium, so the PET quenching mechanism is still active.
1. Verify Activator: Ensure the biological condition or chemical reagent intended to oxidize the ferrocene (e.g., ROS, H₂O₂) is present and active.
2. Positive Control: Test the probe in a cell-free system with a known chemical oxidant (e.g., hydrogen peroxide, ferric chloride) to confirm it can be switched "on".
Photobleaching The fluorophore has been destroyed by excessive exposure to excitation light.
1. Reduce Exposure: Lower the laser power and/or reduce the image acquisition time.
2. Use Antifade Mountant: For fixed samples, use a mounting medium containing an antifade reagent.[8]
Low Target Abundance There may not be enough of the target molecule or analyte to generate a detectable signal.
1. Use Signal Amplification: Consider a signal amplification strategy, such as tyramide signal amplification (TSA), if compatible with your experimental design.
2. Increase Probe Concentration: Titrate the probe to a higher concentration, being mindful of potential increases in non-specific binding.
Incorrect Filter Sets The microscope filters do not match the excitation and emission spectra of your chosen fluorophore.
1. Check Spectra: Confirm that your microscope's filter cubes or settings are appropriate for the specific fluorophore on your probe.

Data Summary Tables

Table 1: Common Endogenous Sources of Autofluorescence
SourceTypical Excitation (nm)Typical Emission (nm)Notes
Collagen/Elastin 350 - 450400 - 500Found in connective tissue; contributes to blue/green background.[6][7]
NADH/Flavins 350 - 470440 - 540Metabolic coenzymes found in mitochondria; a major source in live cells.[6][7]
Lipofuscin 350 - 550500 - 695Granular "aging" pigment, common in neurons and retina; broad emission.[7][8]
Red Blood Cells Broad (UV-Green)580 - 650Heme groups are strongly autofluorescent.[6]
Table 2: Comparison of Autofluorescence Reduction Methods
MethodTarget AutofluorescenceAdvantagesDisadvantages
Spectral Choice (Red/NIR Dyes) All typesSimple, non-invasive, highly effective.[6][9]Requires appropriate hardware (lasers, detectors) for far-red imaging.
Sodium Borohydride (NaBH₄) Aldehyde-inducedEffective for reducing fixation-induced background.[6][7]Can damage tissue or epitopes; may increase RBC autofluorescence.[11]
Sudan Black B LipofuscinVery effective at quenching lipofuscin granules.[7][10]Can introduce its own fluorescence in the far-red channel; can precipitate.[7]
Commercial Quenchers Broad (non-lipofuscin or lipofuscin-specific)Optimized, easy-to-use kits with clear protocols.[6][8][10]Can be costly; may cause a slight reduction in specific signal.[13]
PBS Perfusion Red Blood CellsHighly effective at removing RBCs from tissues.[7]Not possible for all sample types (e.g., post-mortem tissue).[7]

Key Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Autofluorescence Reduction

This protocol provides a workflow for staining fixed cells or tissue sections while incorporating steps to minimize background autofluorescence.

start Start: Sample Preparation perfusion 1. Perfuse with PBS (if applicable to remove RBCs) start->perfusion fixation 2. Fixation (Prefer PFA over glutaraldehyde; consider cold methanol as alternative) perfusion->fixation quenching1 3. Quench Fixative (e.g., 0.1% Sodium Borohydride or 50 mM Glycine in PBS) fixation->quenching1 blocking 4. Permeabilization & Blocking (Use BSA instead of FBS if possible) quenching1->blocking primary_ab 5. Primary Antibody / Probe Incubation blocking->primary_ab wash1 6. Wash Steps primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (if applicable) wash1->secondary_ab wash2 8. Wash Steps secondary_ab->wash2 quenching2 9. Autofluorescence Quenching (Optional: Apply Sudan Black B or commercial quencher) wash2->quenching2 mount 10. Mount with Antifade Medium quenching2->mount image End: Image Sample mount->image

Caption: Experimental workflow for immunofluorescence with autofluorescence reduction steps.

Methodology:

  • Sample Preparation: If using whole animal tissue, perfuse the animal with ice-cold PBS to remove red blood cells, a major source of autofluorescence.[7]

  • Fixation: Fix samples as required. If aldehyde fixation is necessary, prefer 1-4% paraformaldehyde (PFA) over glutaraldehyde, as the latter induces more autofluorescence.[7] Keep fixation time to the minimum necessary to preserve morphology. Alternatively, test fixation with ice-cold methanol for 10 minutes.[6]

  • Post-Fixation Quenching (for Aldehydes): After washing out the fixative, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 5-10 minutes. Alternatively, use 50 mM glycine in PBS. This step helps to reduce Schiff bases formed by the fixative.

  • Permeabilization and Blocking: Permeabilize cells (e.g., with 0.1% Triton X-100) if targeting intracellular antigens. Block non-specific binding for 1 hour at room temperature. Use a blocking buffer containing 1-3% BSA instead of FBS to reduce background from the buffer itself.[6][12]

  • Probe/Antibody Incubation: Incubate with your primary antibody or ferrocene-containing probe according to the manufacturer's or optimized protocol.

  • Washing: Wash thoroughly with PBS to remove unbound reagents.

  • Secondary Antibody Incubation (if needed): If using an indirect detection method, incubate with a fluorophore-conjugated secondary antibody, preferably one in the red or far-red spectrum.

  • Final Autofluorescence Quenching (Optional): If background is still high, especially from lipofuscin, treat with a quenching agent.

    • Sudan Black B: Incubate with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes. Wash thoroughly with PBS to remove excess dye.[10]

    • Commercial Kits: Follow the manufacturer's protocol (e.g., Vector® TrueVIEW®).[6] This is often a quick incubation step before mounting.

  • Mounting: Mount the sample using a mounting medium that contains an antifade reagent to protect the fluorophore from photobleaching.

  • Imaging: Image the sample immediately. Remember to acquire images of your unstained and single-color controls to set a baseline for autofluorescence and perform any necessary spectral unmixing.

References

Technical Support Center: Optimizing Ferrocenyl Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of ferrocenyl oxindoles. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of ferrocenyl oxindoles, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of ferrocenyl oxindoles can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Inefficient Catalyst: The choice and amount of catalyst are crucial. For the Knoevenagel condensation between an oxindole and ferrocenecarboxaldehyde, strong bases like potassium hydroxide (KOH) or weaker amine bases like piperidine and morpholine are commonly used. Triethylamine (Et3N) has been shown to be a poor catalyst for this reaction. Ensure your catalyst is active and used in the appropriate amount.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction's progress using thin-layer chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it or moderately increasing the temperature. For instance, some protocols with KOH are run at room temperature for a short duration, while others benefit from refluxing for an hour.[1]

  • Purity of Reactants: Impurities in the oxindole or ferrocenecarboxaldehyde can interfere with the reaction. Ensure your starting materials are pure. Ferrocene-containing compounds can be purified by techniques like column chromatography or sublimation.[2][3]

  • Improper Work-up: Product loss can occur during the extraction and washing steps. Ensure proper phase separation during extraction with solvents like ethyl acetate and minimize the number of washing steps if possible.

Q2: I am getting a mixture of E and Z isomers. How can I control the stereoselectivity and separate the isomers?

A2: The formation of both E and Z isomers is a common outcome in this synthesis.

  • Controlling Stereoselectivity: The choice of catalyst can influence the ratio of E to Z isomers. For example, using KOH in ethanol tends to favor the formation of the E-isomer.[4] In contrast, using piperidine can lead to the formation of both isomers. The thermodynamic stability of the isomers often dictates the final product ratio, with the E-isomer generally being more stable.

  • Separation of Isomers: The E and Z isomers of ferrocenyl oxindoles can often be separated by column chromatography on silica gel.[4] The different polarity of the isomers allows for their separation using an appropriate eluent system. Additionally, differences in solubility and crystal packing can sometimes be exploited for separation by recrystallization.[5] The stereochemistry of the separated isomers can be confirmed using techniques like Nuclear Overhauser Effect (nOe) or 2D NOESY NMR experiments.[1]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

A3: Side product formation is a common issue in Knoevenagel condensations.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound (the oxindole enolate). This can be minimized by using a stoichiometric amount of the oxindole or by slowly adding it to the reaction mixture.

  • Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation (an aldol reaction) under basic conditions, although this is less common with aromatic aldehydes like ferrocenecarboxaldehyde. Using milder basic conditions or a less reactive catalyst can help mitigate this.

  • Decomposition of Ferrocene Moiety: Ferrocene and its derivatives are generally stable, but prolonged exposure to harsh acidic or strongly oxidizing conditions can lead to decomposition. Ensure the work-up procedure is not overly acidic and avoid unnecessary exposure to strong oxidizing agents.

Q4: The purification of my ferrocenyl oxindole product is challenging. What are the best practices?

A4: The purification of ferrocene-containing compounds can require specific techniques.

  • Column Chromatography: This is the most common method for purifying ferrocenyl oxindoles and separating isomers. Alumina or silica gel can be used as the stationary phase. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.

  • Sublimation: Ferrocene and some of its derivatives are known to sublime.[1][3] This can be a very effective purification technique for removing non-volatile impurities. Sublimation is typically performed under vacuum at elevated temperatures.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.

Data Presentation

The choice of base catalyst significantly impacts the yield of ferrocenyl oxindoles. The following table summarizes the results from a study on the condensation of oxindole with ferrocenecarboxaldehyde.

CatalystSolventTemperatureTimeYield of (E)-isomerYield of (Z)-isomerTotal Yield
KOH EthanolRoom Temp.15 min85%-85%
Piperidine EthanolReflux1 h67%30%97%
Morpholine EthanolReflux1 h60%33%93%
Et3N EthanolReflux24 h--No reaction

Data adapted from Silva, B. V.; et al. J. Braz. Chem. Soc. 2008, 19 (7), 1243-1249.[4]

Experimental Protocols

Detailed methodologies for the synthesis of ferrocenyl oxindoles using different catalysts are provided below.

Protocol 1: KOH-Catalyzed Synthesis of (E)-3-(ferrocenylmethylidene)indolin-2-one[1]
  • Reaction Setup: In a round-bottom flask, combine oxindole (0.2 mmol) and ferrocenecarboxaldehyde (0.22 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by 100 mg of potassium hydroxide (KOH).

  • Reaction: Stir the mixture at room temperature for 15 minutes. The progress of the reaction should be monitored by TLC.

  • Work-up: Once the oxindole has been consumed, extract the crude reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer with water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography on silica gel to yield the pure (E)-isomer.

Protocol 2: Morpholine-Catalyzed Synthesis of (E/Z)-3-(ferrocenylmethylidene)indolin-2-one[3][6]
  • Reaction Setup: To a solution of the substituted oxindole (1 equivalent) in an appropriate solvent (e.g., ethanol), add ferrocenecarboxaldehyde (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of morpholine to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: If necessary, purify the crude product further by column chromatography to separate the E and Z isomers.

Visualizations

The following diagrams illustrate the experimental workflow, a troubleshooting guide, and the reaction mechanism for the synthesis of ferrocenyl oxindoles.

experimental_workflow start Start reactants Combine Oxindole and Ferrocenecarboxaldehyde start->reactants solvent_catalyst Add Solvent (Ethanol) and Catalyst (e.g., KOH) reactants->solvent_catalyst reaction Stir at appropriate temperature and time solvent_catalyst->reaction tlc Monitor reaction by TLC reaction->tlc tlc->reaction Incomplete workup Work-up: Extraction and Washing tlc->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Ferrocenyl Oxindole Product purification->product

Caption: General experimental workflow for the synthesis of ferrocenyl oxindoles.

troubleshooting_guide start Low Yield or No Product check_catalyst Check Catalyst Activity and Amount start->check_catalyst check_conditions Verify Reaction Time and Temperature start->check_conditions check_reactants Assess Purity of Starting Materials start->check_reactants isomers Mixture of E/Z Isomers separation Separate by Column Chromatography isomers->separation side_products Presence of Side Products optimize_stoichiometry Adjust Reactant Stoichiometry side_products->optimize_stoichiometry purification_issue Difficulty in Purification alt_purification Consider Sublimation or Recrystallization purification_issue->alt_purification

Caption: Troubleshooting guide for common issues in ferrocenyl oxindole synthesis.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration oxindole Oxindole enolate Oxindole Enolate oxindole->enolate Base (B:) enolate2 Oxindole Enolate ferrocenecarboxaldehyde Ferrocenecarboxaldehyde intermediate Aldol Adduct ferrocenecarboxaldehyde->intermediate intermediate2 Aldol Adduct enolate2->intermediate product Ferrocenyl Oxindole (E/Z isomers) intermediate2->product -H2O

Caption: Simplified mechanism of the Knoevenagel condensation for ferrocenyl oxindole synthesis.

References

Validation & Comparative

A Head-to-Head Showdown: (E)-FeCp-oxindole Versus Sunitinib in VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) stands as a cornerstone of anti-angiogenic treatment strategies. Among the numerous molecules developed to target this critical receptor, the well-established multi-kinase inhibitor sunitinib and the selective organometallic compound (E)-FeCp-oxindole have emerged as subjects of significant interest. This guide provides a detailed, data-driven comparison of their performance as VEGFR-2 inhibitors, tailored for researchers, scientists, and drug development professionals.

At a Glance: In Vitro Efficacy

A direct comparison of the inhibitory potential of this compound and sunitinib against VEGFR-2 reveals differences in potency and selectivity. The available data, compiled from various studies, are summarized below. It is important to note that a direct head-to-head study under identical experimental conditions has not been identified in the public domain, and thus, these values should be interpreted with this consideration.

ParameterThis compoundSunitinibReference(s)
VEGFR-2 IC50 200-214 nM78.46 nM (biochemical)[1][2][3]
VEGFR-2 Ki Not Reported9 nM[4]
Cellular VEGFR-2 Inhibition (HUVEC) Not Reported10 nM (VEGF-induced proliferation)[5]

Disclaimer: The data presented are compiled from different sources and were not generated in a head-to-head comparative study. Direct comparison of absolute values should be made with caution.

Kinase Selectivity Profile

The therapeutic window and off-target effects of a kinase inhibitor are largely dictated by its selectivity. Sunitinib is a well-characterized multi-kinase inhibitor, while this compound is reported to be more selective for VEGFR-2.

Kinase TargetThis compound InhibitionSunitinib InhibitionReference(s)
VEGFR-1 Not significantly inhibited at 10 µMKi = 2 nM[4]
VEGFR-2 Primary Target (IC50 = 200-214 nM) Primary Target (Ki = 9 nM) [1][2][3][4]
VEGFR-3 Not ReportedKi = 17 nM[4]
PDGFRα Not significantly inhibited at 10 µMPotent Inhibition
PDGFRβ Not significantly inhibited at 10 µMKi = 8 nM[4]
KIT Not ReportedKi = 4 nM[4]
FLT3 Not ReportedPotent Inhibition[4]
RET Not ReportedPotent Inhibition[4]
CSF-1R Not ReportedPotent Inhibition[4]

The VEGFR-2 Signaling Cascade

VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of intracellular signaling events crucial for angiogenesis. Understanding this pathway is key to appreciating the mechanism of action of its inhibitors. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, most notably the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 (dimerized & autophosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization PLCg PLCγ VEGFR2_dimer->PLCg Activation PI3K PI3K VEGFR2_dimer->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway leading to cell proliferation and survival.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key in vitro assays used to evaluate VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated VEGFR-2 kinase domain.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration close to the Km for VEGFR-2)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (this compound, sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation/Viability Assay (Cellular Assay)

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis and is stimulated by VEGF.

Objective: To determine the effect of the inhibitors on VEGF-stimulated endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • Test compounds (this compound, sunitinib) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium and incubate overnight.

  • The next day, replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and starve the cells for 4-6 hours.

  • Prepare serial dilutions of the test compounds in the low-serum medium.

  • Treat the cells with the diluted compounds in the presence or absence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (no compound, no VEGF).

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of inhibition of VEGF-stimulated proliferation for each compound concentration.

General Workflow for Kinase Inhibitor Screening

The discovery and development of kinase inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth characterization.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Identified Hits Cellular_Assays Cellular Assays (e.g., HUVEC Proliferation) Dose_Response->Cellular_Assays Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models (e.g., Xenografts) Selectivity_Profiling->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion

Based on the available in vitro data, sunitinib demonstrates higher potency against VEGFR-2 in both biochemical and cellular assays compared to this compound. Furthermore, sunitinib's activity as a multi-kinase inhibitor, targeting other key drivers of angiogenesis and tumor growth like PDGFRs and KIT, contrasts with the reported selectivity of this compound for VEGFR-2. This broader activity profile of sunitinib may contribute to its clinical efficacy but could also be associated with a wider range of off-target effects. The organometallic nature of this compound presents a novel chemical scaffold for VEGFR-2 inhibition, and its selectivity may offer a different therapeutic profile. Further studies, particularly direct comparative in vitro and in vivo experiments, are necessary to fully elucidate the relative advantages and disadvantages of these two inhibitors.

References

A Comparative Analysis of (E)-FeCp-oxindole and Sorafenib for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational compound (E)-FeCp-oxindole and the approved multi-kinase inhibitor sorafenib. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights into their respective mechanisms of action, target specificities, and reported anti-cancer activities.

Introduction

This compound is a synthetic organometallic compound incorporating a ferrocene moiety, which has shown promise as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Sorafenib, marketed as Nexavar®, is a well-established oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). This guide aims to provide a comparative overview to aid researchers in understanding the potential therapeutic applications and underlying biology of these two compounds.

Mechanism of Action and Target Profile

The primary distinction between this compound and sorafenib lies in their kinase selectivity. This compound is reported to be a selective inhibitor of VEGFR-2, a key mediator of angiogenesis. In contrast, sorafenib is a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis.

Table 1: Comparison of Target Kinases

FeatureThis compoundSorafenib
Primary Target(s) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)RAF kinases (C-RAF, B-RAF), VEGFR-2, VEGFR-3, Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, FLT3
Mechanism Class Selective Kinase InhibitorMulti-Kinase Inhibitor

Below is a diagram illustrating the distinct signaling pathways targeted by each compound.

G cluster_0 This compound Pathway cluster_1 Sorafenib Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates IP3_DAG IP3_DAG PLCg->IP3_DAG Generates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activate Angiogenesis Angiogenesis Ca_PKC->Angiogenesis Promotes FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Inhibits GrowthFactor Growth Factors (e.g., PDGF, VEGF) RTK RTKs (VEGFR, PDGFR) GrowthFactor->RTK Bind RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Promotes Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Caption: Targeted signaling pathways of this compound and sorafenib.

In Vitro Efficacy

Table 2: In Vitro Activity of this compound

Target/Cell LineIC50Reference
VEGFR-2214 nM[1]
B16 Murine Melanoma< 1 µM[1]

Table 3: In Vitro Activity of Sorafenib

Target/Cell LineIC50Reference
C-RAF6 nM
B-RAF22 nM
VEGFR-290 nM
PDGFR-β57 nM
MCF-7 (Breast Cancer)5 µM - 32.0 µM[2][3]
MDA-MB-231 (Breast Cancer)~20 µM[2]
HepG2 (Hepatocellular Carcinoma)~6 µM

Note: IC50 values for sorafenib can vary significantly between studies and cell lines.

In Vivo Efficacy

Information on the in vivo efficacy of this compound is limited. Sorafenib, on the other hand, has extensive preclinical and clinical data.

Table 4: Summary of In Vivo Studies with Sorafenib

ModelTreatmentKey FindingsReference
Human tumor xenografts in nude miceOral administrationSignificant tumor growth inhibition in various models including renal, liver, and breast cancer.
Orthotopic HCC model in nude miceOral administrationReduced tumor growth, angiogenesis, and metastasis.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of kinase inhibitors like this compound and sorafenib.

Cell Viability Assay (MTT Assay)

This protocol is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or sorafenib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a microplate, combine a buffered solution containing recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

The following diagram illustrates a general workflow for the preclinical evaluation of an anti-cancer compound.

G cluster_workflow Experimental Workflow for Anti-Cancer Drug Evaluation A Compound Synthesis & Characterization B In Vitro Kinase Assays (e.g., VEGFR-2) A->B Target Identification C Cell-Based Assays (e.g., MTT on Cancer Cell Lines) B->C Cellular Activity D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D In Vivo Proof of Concept E Toxicology & Pharmacokinetic Studies D->E Safety & Efficacy F Lead Optimization / Preclinical Development E->F Candidate Selection

Caption: A generalized workflow for preclinical anti-cancer drug discovery.

Conclusion

This compound and sorafenib represent two distinct approaches to kinase inhibition for cancer therapy. This compound's selectivity for VEGFR-2 suggests a more targeted anti-angiogenic strategy, which may offer a different efficacy and safety profile compared to the broader activity of sorafenib. Sorafenib's multi-targeted action, while effective in certain cancers, can also contribute to a wider range of side effects.

References

A Comparative Analysis of (E)-FeCp-oxindole and Other Tyrosine Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel tyrosine kinase inhibitor (TKI), (E)-FeCp-oxindole, with established multi-kinase inhibitors Sunitinib, Sorafenib, and Regorafenib. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate an objective evaluation.

Quantitative Efficacy Comparison

The therapeutic efficacy of a TKI is primarily determined by its potency and selectivity towards specific kinase targets and its cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for this compound and the comparator TKIs.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of the selected TKIs against key protein kinases, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

CompoundTarget KinaseIC50 (nM)
This compound VEGFR-2214[1]
Sunitinib VEGFR-280[2][3]
PDGFRβ2[2][3]
c-Kit-
FLT350 (ITD mutant)[3]
Sorafenib VEGFR-290[2][4][5]
VEGFR-126[4]
VEGFR-320[2][4]
PDGFRβ57[2][4]
c-Kit68[2][4]
B-Raf22 (wild-type), 38 (V600E mutant)[4]
Raf-16[4]
Regorafenib VEGFR-24.2 (murine)[2]
VEGFR-113[2]
VEGFR-346 (murine)[2]
PDGFRβ22[2]
c-Kit7[2]
TIE2-
B-Raf28 (wild-type), 19 (V600E mutant)[2]
Raf-12.5[2]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Table 2: In Vitro Anti-proliferative Activity

This table summarizes the IC50 values of the TKIs against various cancer cell lines, indicating their cytotoxic potential.

CompoundCell LineCancer TypeIC50 (µM)
This compound B16Murine Melanoma< 1[1]
Sunitinib MCF-7Breast Cancer4.77[6]
HepG2Liver Cancer2.23[6]
A549Lung Cancer>1
Sorafenib HepG2Liver Cancer~6 - 15.35[2][7]
HuH-7Liver Cancer~6[7]
MCF-7Breast Cancer3.51[8]
Regorafenib Colo-205Colon Cancer3.27[1]
SW620Colon Cancer0.97[1]
HepG2Liver Cancer-
HCT116Colon Cancer-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. This section outlines the general protocols for the key assays used to evaluate the efficacy of these TKIs.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence of ATP. The level of phosphorylation is then detected, typically using a specific antibody and a detection system (e.g., ELISA, fluorescence, or luminescence).

General Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (typically containing Tris-HCl, MgCl2, MnCl2, DTT)

    • ATP

    • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (dissolved in DMSO)

    • 96-well microplates

    • Phospho-specific antibody (anti-phosphotyrosine)

    • Secondary antibody conjugated to an enzyme (e.g., HRP)

    • Detection reagent (e.g., TMB substrate for HRP)

    • Plate reader

  • Procedure:

    • Coat a 96-well plate with the VEGFR-2 substrate.

    • Add the test compound at various concentrations to the wells.

    • Add the recombinant VEGFR-2 kinase to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA).

    • Wash the plate to remove unbound reagents.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

    • Incubate to allow antibody binding.

    • Wash the plate.

    • Add a secondary antibody conjugated to a detection enzyme.

    • Incubate to allow binding.

    • Wash the plate.

    • Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of the test compound relative to a control (DMSO-treated cells).

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations are provided to illustrate the key signaling pathways targeted by these TKIs and a generalized experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Tyrosine Kinase Inhibitors RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, etc.) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CellResponses Cell Proliferation, Angiogenesis, Survival Transcription->CellResponses FeCp_oxindole This compound FeCp_oxindole->RTK Inhibits VEGFR-2 Sunitinib Sunitinib Sunitinib->RTK Inhibits VEGFR, PDGFR, etc. Sorafenib Sorafenib Sorafenib->RTK Inhibits VEGFR, PDGFR, etc. Sorafenib->RAF Inhibits RAF Regorafenib Regorafenib Regorafenib->RTK Inhibits VEGFR, PDGFR, etc. Regorafenib->RAF Inhibits RAF GrowthFactor Growth Factor (VEGF, PDGF) GrowthFactor->RTK

Caption: Simplified signaling pathways targeted by TKIs.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_data Data Analysis cluster_comparison Comparative Evaluation KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) IC50_Kinase Determine IC50 for Kinase Inhibition KinaseAssay->IC50_Kinase CellViability Cell Viability Assay (e.g., MTT, SRB) IC50_Cell Determine IC50 for Cell Viability CellViability->IC50_Cell Comparison Compare Efficacy of This compound vs. other TKIs IC50_Kinase->Comparison IC50_Cell->Comparison start Select TKIs for Comparison start->KinaseAssay start->CellViability

Caption: General experimental workflow for comparing TKI efficacy.

Discussion and Conclusion

This compound emerges as a selective inhibitor of VEGFR-2, a key player in tumor angiogenesis. Its IC50 value of 214 nM demonstrates its potential as an anti-angiogenic agent. In comparison, Sunitinib, Sorafenib, and Regorafenib are multi-kinase inhibitors, targeting a broader range of kinases involved in both angiogenesis and tumor cell proliferation.

The anti-proliferative data shows that this compound is active against the B16 murine melanoma cell line. The comparator TKIs exhibit varying degrees of cytotoxicity across different cancer cell lines, which is consistent with their multi-targeted nature.

The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further characterizing the efficacy of this compound and comparing it with other TKIs. The provided diagrams offer a visual aid to understand the underlying mechanisms of action and the experimental approach.

Further research, including head-to-head in vitro and in vivo studies, is warranted to definitively establish the therapeutic potential of this compound relative to existing TKI therapies. Such studies will be crucial in determining its future role in the landscape of cancer treatment.

References

In Vivo Anticancer Activity of (E)-FeCp-oxindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anticancer activity of (E)-FeCp-oxindole against established cancer therapies. While in vivo efficacy data for this compound is not yet publicly available, this document compiles relevant preclinical data for comparator drugs and outlines the likely experimental approach for evaluating this compound based on its known mechanism of action as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

Executive Summary

This compound is an experimental organometallic compound that has demonstrated in vitro anticancer properties. Its primary mechanism of action is the selective inhibition of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize. This guide compares the mechanistic profile of this compound with standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel, and another VEGFR-2 inhibitor, Sunitinib, within the context of breast cancer models, a cancer type against which ferrocenyl-oxindoles have shown promise in laboratory studies.

Comparative Data Overview

The following tables summarize the mechanistic and preclinical data for this compound and its comparators.

Table 1: Mechanistic Comparison of Anticancer Agents

CompoundTarget/Mechanism of ActionDrug Class
This compound Selective VEGFR-2 Kinase InhibitionTyrosine Kinase Inhibitor
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionAnthracycline Chemotherapy
Paclitaxel Microtubule Stabilization, Mitotic ArrestTaxane Chemotherapy
Sunitinib Multi-targeted Tyrosine Kinase Inhibition (including VEGFRs, PDGFRs, c-KIT)Tyrosine Kinase Inhibitor

Table 2: Illustrative In Vivo Performance of Comparator Drugs in Murine Breast Cancer Models

Note: No in vivo data for this compound is currently available in published literature. This table represents typical results for comparator drugs to provide a benchmark for future studies.

CompoundAnimal ModelCell LineDosing Schedule (Example)Tumor Growth Inhibition (Illustrative)
Doxorubicin BALB/c Mice4T1 (syngeneic)5 mg/kg, intraperitoneal, weekly~50-70%
Paclitaxel Nude MiceMCF-7 (xenograft)10 mg/kg, intravenous, twice weekly~40-60%
Sunitinib Nude MiceMDA-MB-231 (xenograft)40 mg/kg, oral gavage, daily~50-75%

Signaling Pathways and Experimental Design

This compound's Targeted Pathway: VEGFR-2 Signaling

This compound exerts its anticancer effect by inhibiting the VEGFR-2 signaling cascade. This pathway is critical for angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a series of downstream signaling events that lead to cell proliferation, migration, and survival, ultimately forming new blood vessels that supply tumors with nutrients and oxygen. By blocking the kinase activity of VEGFR-2, this compound is expected to inhibit these processes.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Src Src VEGFR-2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Migration Migration Src->Migration Ras Ras PKC->Ras Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis FeCp_oxindole This compound FeCp_oxindole->VEGFR-2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by this compound.

Proposed In Vivo Experimental Workflow

A typical workflow to validate the anticancer activity of this compound in vivo would involve several key stages, from animal model selection to data analysis.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., BALB/c Mice) B Implant Breast Cancer Cells (e.g., 4T1) A->B C Allow Tumor Establishment B->C D Randomize Mice into Groups (Vehicle, this compound, Doxorubicin) C->D E Administer Treatment (e.g., daily/weekly dosing) D->E F Monitor Tumor Growth & Body Weight E->F G Euthanize and Excise Tumors F->G H Measure Final Tumor Volume & Weight G->H I Toxicology and Histology Analysis H->I

Proposed In Vivo Experimental Workflow.

Detailed Experimental Protocols

The following are representative protocols for evaluating anticancer agents in a murine breast cancer model. These would serve as a foundation for designing an in vivo study for this compound.

Animal Model and Tumor Implantation
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: 4T1 murine breast carcinoma cells.

  • Procedure:

    • Culture 4T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the mammary fat pad of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment.

Dosing and Administration (Comparator Drugs)
  • Doxorubicin Group:

    • Dose: 5 mg/kg body weight.

    • Route: Intraperitoneal (i.p.) injection.

    • Frequency: Once weekly.

  • Paclitaxel Group:

    • Dose: 10 mg/kg body weight.

    • Route: Intravenous (i.v.) injection via the tail vein.

    • Frequency: Twice weekly.

  • Sunitinib Group:

    • Dose: 40 mg/kg body weight.

    • Route: Oral gavage.

    • Frequency: Daily.

  • Vehicle Control Group: Administer the corresponding vehicle used to dissolve each drug, following the same route and schedule.

  • This compound Group: The dosing, route, and frequency for this compound would need to be determined through preliminary dose-finding and toxicity studies.

Efficacy and Toxicity Monitoring
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Body Weight: Monitor and record the body weight of each mouse two to three times per week as an indicator of systemic toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the vehicle control group. Tissues may be collected for histological and molecular analysis.

Conclusion

This compound represents a promising class of anticancer compounds with a targeted mechanism of action against VEGFR-2. While in vivo data is eagerly awaited, its mode of action suggests a potential role in inhibiting tumor angiogenesis, a well-established therapeutic strategy. The experimental frameworks and comparator data presented in this guide provide a robust foundation for the future preclinical and clinical development of this compound and related compounds. Rigorous in vivo studies are the critical next step to validate its therapeutic potential.

Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

(E)-FeCp-oxindole , a novel organometallic compound, has emerged as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor progression. With a reported IC50 value of 214 nM for VEGFR-2, this compound presents a promising scaffold for the development of targeted anticancer therapies. However, a comprehensive understanding of its kinase selectivity is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound, drawing upon available data and insights from structurally related oxindole-based inhibitors to illuminate its broader kinase interaction profile.

While a comprehensive kinase panel screen for this compound is not publicly available, initial studies have indicated a degree of selectivity. It has been reported that this compound does not significantly inhibit VEGFR-1, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), or PDGFRβ at concentrations up to 10µM. This initial assessment suggests a favorable selectivity window, but a wider lens is necessary to appreciate its interactions across the human kinome.

Representative Kinase Selectivity of Oxindole-Based VEGFR-2 Inhibitors

To provide a comparative context, the following table summarizes the kinase selectivity profiles of other well-characterized oxindole-based inhibitors that target VEGFR-2. This data, gathered from various kinase screening panels, offers a representative look at the potential cross-reactivity landscape for compounds sharing the oxindole scaffold.

Kinase TargetSunitinib (% Inhibition at 1µM)GW5074 (% Inhibition at 10µM)
VEGFR-2 98 95
PDGFRβ9525
c-Kit9215
FLT38810
CSF1R8520
RET755
Aurora A1080
Aurora B1585
CDK2570
SRC3040

Note: This table presents representative data for illustrative purposes. The cross-reactivity profile of this compound may differ.

The data for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, showcases the broad activity that can be associated with the oxindole scaffold, with significant inhibition of other receptor tyrosine kinases like PDGFRβ, c-Kit, and FLT3. In contrast, other oxindole derivatives can be engineered for greater selectivity. Understanding where this compound falls on this spectrum is a critical area for future investigation.

Experimental Methodologies for Kinase Inhibition Assays

The determination of a compound's kinase inhibition profile is typically achieved through in vitro kinase activity assays. A standard and widely used method is the radiometric kinase assay .

Radiometric Kinase Assay Protocol

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer

  • Test compound (this compound) dissolved in DMSO

  • Phosphocellulose filter mats

  • Wash buffer

  • Scintillation counter

Procedure:

  • A kinase reaction mixture is prepared containing the kinase, its specific substrate, and kinase reaction buffer.

  • The test compound, this compound, is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • The kinase reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped by spotting the mixture onto phosphocellulose filter mats. The peptide substrate binds to the filter, while unincorporated ATP does not.

  • The filter mats are washed extensively to remove any unbound [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate on the filter mats is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the DMSO control.

  • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the biological context of this compound's activity and the process of evaluating its selectivity, the following diagrams are provided.

G cluster_workflow Kinase Inhibitor Screening Workflow Primary Primary Screen (e.g., against VEGFR-2) Hit Hit Identification (this compound) Primary->Hit DoseResponse Dose-Response Curve (IC50 Determination) Hit->DoseResponse Selectivity Selectivity Profiling (Kinase Panel Screen) DoseResponse->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: A generalized workflow for kinase inhibitor discovery and characterization.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by this compound.

Conclusion

This compound stands as a promising selective inhibitor of VEGFR-2. While initial data suggests a favorable selectivity profile against closely related kinases, a comprehensive screen across the human kinome is essential to fully delineate its cross-reactivity. By employing robust experimental methodologies such as radiometric kinase assays and leveraging insights from structurally analogous compounds, researchers can build a more complete picture of its therapeutic potential and guide its future development as a targeted anticancer agent. The provided diagrams offer a visual framework for understanding both the biological target and the experimental approach to characterizing this novel inhibitor. Further investigation into the broader kinase selectivity of this compound will be instrumental in its journey from a promising molecule to a potential clinical candidate.

Assessing the Selectivity of (E)-FeCp-oxindole Against VEGFR1 and VEGFR3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound (E)-FeCp-oxindole, focusing on its selectivity for Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). The data presented is based on available literature and is intended to serve as a resource for researchers in the field of kinase inhibitor development.

Comparative Selectivity Profile

The table below summarizes the inhibitory activity of this compound and a selection of well-characterized VEGFR inhibitors against VEGFR1 and VEGFR3. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency.

CompoundVEGFR1 IC50 (nM)VEGFR3 IC50 (nM)Reference Compound(s)
This compound>10,000*Data Not Available
Axitinib0.10.1-0.3[1][2][3]
Sulfatinib21[2][3]
Tivozanib3015[2][3]
SAR131675~1150**23[2]

*Data for this compound against VEGFR1 is extrapolated from studies on the (Z)-isomer, which showed no significant inhibition at 10 µM. **Calculated based on a reported 50-fold selectivity for VEGFR3 over VEGFR1.

Experimental Methodologies

The determination of inhibitor selectivity against VEGFR1 and VEGFR3 is crucial for understanding its potential therapeutic window and off-target effects. Below is a generalized protocol for a biochemical kinase assay to determine the IC50 values of a test compound.

Protocol: In Vitro VEGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR1 and VEGFR3.

Materials:

  • Recombinant human VEGFR1 and VEGFR3 kinase domains

  • Specific peptide substrate for each kinase (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Axitinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well assay plates

  • Plate reader capable of detecting the chosen assay signal (luminescence, fluorescence, etc.)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add assay buffer to each well of a 384-well plate.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a control with solvent only (0% inhibition) and a control without enzyme (100% inhibition).

    • Add the recombinant VEGFR1 or VEGFR3 kinase to each well.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To further elucidate the context of this research, the following diagrams illustrate the VEGFR signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR1 VEGFR1 VEGF-A->VEGFR1 VEGF-C/D VEGF-C/D VEGFR3 VEGFR3 VEGF-C/D->VEGFR3 PLCg PLCγ VEGFR1->PLCg PI3K PI3K VEGFR3->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Lymphangiogenesis Lymphangiogenesis Akt->Lymphangiogenesis Cell_Survival Cell_Survival Akt->Cell_Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR1 and VEGFR3 signaling pathways.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Series Start->Compound_Prep Add_Compound Add Test Compound Compound_Prep->Add_Compound Reaction_Setup Prepare Kinase Reaction (Enzyme, Substrate, ATP) Reaction_Setup->Add_Compound Incubation Incubate at 30°C Add_Compound->Incubation Detection Add Detection Reagent & Read Plate Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for kinase inhibitor IC50 determination.

Conclusion

The available data suggests that this compound is a potent inhibitor of VEGFR2, with significantly less activity against VEGFR1. The selectivity profile against VEGFR3 remains to be experimentally determined. For a comprehensive understanding of the therapeutic potential of this compound, further studies are warranted to elucidate its inhibitory activity against a broader panel of kinases, including VEGFR3. The methodologies and comparative data presented in this guide offer a framework for such future investigations.

References

(E)-FeCp-oxindole: A Comparative Guide to its In Vivo Efficacy in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of (E)-FeCp-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), within the context of mouse tumor models. While direct, comprehensive in vivo studies on this compound are not extensively published, this document leverages available data on its mechanism of action and compares its potential efficacy with other well-documented VEGFR-2 inhibitors and structurally related compounds. This guide aims to offer a valuable resource for researchers by presenting available data, outlining relevant experimental protocols, and visualizing key biological pathways.

Introduction to this compound

This compound is a novel organometallic compound incorporating a ferrocene moiety linked to an oxindole scaffold. Its primary mechanism of anticancer activity is the selective inhibition of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2] By targeting VEGFR-2, this compound is expected to disrupt the tumor blood supply, thereby inhibiting tumor progression. The compound has shown anticancer activity in vitro against murine melanoma cell lines.[1]

Comparative In Vivo Efficacy

It is important to note that the following data is for comparative purposes and the actual in vivo efficacy of this compound may vary.

Table 1: Comparative In Vivo Efficacy of Selected VEGFR-2 Inhibitors and Oxindole Derivatives

CompoundMouse ModelTumor Cell LineDosage and AdministrationKey Efficacy ResultsReference
Vandetanib (VEGFR-2/EGFR inhibitor) C57BL/6 MiceB16.F10 MelanomaNot specifiedSignificant 80% reduction of tumor outgrowth.[1]
DC101 (Anti-murine VEGFR-2 antibody) Nude MiceHuman Pancreatic CancerNot specifiedInhibition of tumor growth, metastasis, and angiogenesis.[3]
Compound 8c (2-oxindole derivative) Nude MicePC-3 Prostate Cancer5 mg/kg, dailyPotent suppression of xenograft tumor growth.[1]
Sunitinib (Multi-targeted RTK inhibitor including VEGFR-2) Not specifiedNot specifiedNot specifiedApproved for treatment of various cancers, known to inhibit tumor growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are representative protocols for key experiments relevant to assessing the in vivo efficacy of anticancer compounds in a mouse melanoma model.

B16 Melanoma Syngeneic Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous B16 melanoma tumor model in C57BL/6 mice, a standard model for studying melanoma.[5][6]

  • Cell Culture: B16-F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of B16-F10 cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., this compound) is administered according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. Key endpoints include tumor growth inhibition, final tumor weight, and overall survival. Histological and immunohistochemical analyses of tumor tissues can also be performed.

Signaling Pathways and Visualizations

Understanding the molecular pathways targeted by this compound is essential for rational drug development. As a VEGFR-2 inhibitor, its primary effect is on the angiogenesis signaling cascade.

VEGFR-2 Signaling Pathway

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade involving multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability – all critical steps in angiogenesis. This compound is expected to block the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound in a mouse tumor model.

InVivo_Workflow CellCulture 1. B16-F10 Cell Culture Implantation 2. Subcutaneous Implantation in C57BL/6 Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Control & Treatment Groups TumorGrowth->Randomization Treatment 5. Compound Administration Randomization->Treatment DataCollection 6. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 7. Endpoint Analysis (Tumor Weight, Survival, Histology) DataCollection->Endpoint

Caption: Standard experimental workflow for in vivo anticancer drug evaluation.

Conclusion

This compound holds promise as an anticancer agent due to its targeted inhibition of VEGFR-2, a critical pathway in tumor angiogenesis. While specific in vivo efficacy data for this compound in mouse tumor models remains to be fully elucidated in published literature, the comparative data from other VEGFR-2 inhibitors and the established protocols presented in this guide provide a strong framework for its preclinical evaluation. Further in vivo studies are warranted to definitively establish the therapeutic potential of this compound and to compare its efficacy directly with existing cancer therapies. Researchers are encouraged to use the provided protocols and pathway information as a foundation for designing and interpreting future experiments.

References

Comparative Guide to the Pharmacokinetic Profiles of Ferrocenyl Oxindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the pharmacokinetic profiles of ferrocenyl oxindole derivatives. Due to a lack of publicly available, direct comparative Absorption, Distribution, Metabolism, and Excretion (ADME) data for this class of compounds, this document serves as a methodological template. It outlines the necessary experimental data required for a comprehensive comparison and details the standardized protocols to obtain such data.

Data Presentation: A Framework for Comparison

Effective comparison of pharmacokinetic profiles requires the systematic collection and organization of key parameters. The following tables illustrate how quantitative data for different ferrocenyl oxindole candidates should be structured for clear and objective assessment.

In Vitro Pharmacokinetic Profile Comparison

This table is designed to compare the fundamental ADME properties of ferrocenyl oxindole derivatives in a controlled, non-living system.

Compound IDMolecular Weight ( g/mol )LogPSolubility (µM) at pH 7.4Metabolic Stability (t½, min) in Liver MicrosomesCYP450 Inhibition (IC50, µM)Plasma Protein Binding (%)
Ferrocenyl Oxindole A DataDataDataDataDataData
Ferrocenyl Oxindole B DataDataDataDataDataData
Control Compound DataDataDataDataDataData
In Vivo Pharmacokinetic Profile Comparison (Rodent Model)

This table provides a template for comparing the in vivo behavior of ferrocenyl oxindoles following administration to a preclinical animal model.

Compound IDDose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½, h)Bioavailability (%)
Ferrocenyl Oxindole A DataIV/OralDataDataDataDataData
Ferrocenyl Oxindole B DataIV/OralDataDataDataDataData
Control Compound DataIV/OralDataDataDataDataData

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable pharmacokinetic data.

In Vitro Assays

1. Metabolic Stability Assay:

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology:

    • Ferrocenyl oxindole derivatives are incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched with a cold organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The half-life (t½) is calculated from the rate of disappearance of the compound.

2. CYP450 Inhibition Assay:

  • Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Methodology:

    • Specific CYP450 probe substrates are incubated with human liver microsomes in the presence of varying concentrations of the ferrocenyl oxindole test compounds.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation period, the formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

3. Plasma Protein Binding Assay:

  • Objective: To determine the extent to which a compound binds to proteins in the blood, which affects its distribution and availability to target tissues.

  • Methodology:

    • The ferrocenyl oxindole compound is added to plasma (human, rat, or mouse) and allowed to reach equilibrium.

    • The free (unbound) fraction of the compound is separated from the protein-bound fraction using techniques such as equilibrium dialysis or ultrafiltration.

    • The concentration of the compound in the free fraction and the total concentration are measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated.

In Vivo Pharmacokinetic Study
  • Objective: To characterize the ADME profile of a compound in a living organism.

  • Methodology:

    • Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.

    • Dosing: The ferrocenyl oxindole compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV route provides a baseline for 100% bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the ferrocenyl oxindole in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½). Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Mandatory Visualizations

The following diagrams illustrate key workflows in the pharmacokinetic profiling of ferrocenyl oxindoles.

G cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study solubility Aqueous Solubility invitro_decision In Vitro Data Assessment & Candidate Selection solubility->invitro_decision logp LogP Determination logp->invitro_decision stability Metabolic Stability (Microsomes/Hepatocytes) stability->invitro_decision cyp CYP450 Inhibition cyp->invitro_decision ppb Plasma Protein Binding ppb->invitro_decision dosing Dosing (IV and Oral) sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis invivo_decision In Vivo Data Assessment & Lead Optimization pk_analysis->invivo_decision candidate Ferrocenyl Oxindole Candidate candidate->solubility candidate->logp candidate->stability candidate->cyp candidate->ppb invitro_decision->dosing Advance to In Vivo

Caption: Experimental workflow for pharmacokinetic profiling.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion compound Ferrocenyl Oxindole oral Oral Administration compound->oral gi_tract GI Tract oral->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation tissues Tissues (Target and Off-Target) systemic_circulation->tissues ppb Plasma Protein Binding systemic_circulation->ppb liver_metabolism Liver (Phase I/II Enzymes) systemic_circulation->liver_metabolism kidney Kidney (Urine) systemic_circulation->kidney metabolites Metabolites liver_metabolism->metabolites metabolites->kidney bile Bile (Feces) metabolites->bile

Caption: ADME signaling pathway of an orally administered drug.

Head-to-Head Comparison: (E)-FeCp-oxindole and Axitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Among these, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process pivotal for tumor growth and metastasis. This guide provides a head-to-head comparison of two VEGFR-2 inhibitors: the investigational compound (E)-FeCp-oxindole and the FDA-approved drug Axitinib. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the biochemical and cellular activities of these two molecules.

Executive Summary

Axitinib is a potent, second-generation, multi-targeted tyrosine kinase inhibitor with a well-documented clinical profile, particularly in the treatment of advanced renal cell carcinoma. Its mechanism of action and extensive preclinical and clinical data are readily available. In contrast, this compound is a novel, selective VEGFR-2 inhibitor with limited publicly available data. While it shows promise in its selectivity, a comprehensive understanding of its broader kinase profile, cellular effects, and in vivo efficacy is not yet established. This guide will present the available data for a side-by-side comparison, highlighting the current state of knowledge for each compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Axitinib, focusing on their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50 values)

Target KinaseThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR-1>10,0000.1[1]
VEGFR-22140.2[1]
VEGFR-3Not Available0.1-0.3[1]
PDGFRα>10,0005
PDGFRβ>10,0001.6[1]
c-KitNot Available1.7[1]

Note: Data for this compound is limited to the cited targets. A broader kinase inhibition profile is not publicly available.

Table 2: Cellular Activity

Cell LineAssay TypeThis compound IC50 (µM)Axitinib IC50 (µM)
B16 murine melanomaNot Specified< 1Not Available
Caki-2 (Renal Cell Carcinoma)Cell ViabilityNot Available~0.1 (sensitive)[2]
Caki/AX (Axitinib-Resistant)Cell ViabilityNot Available~0.283 (resistant)[2]

Note: The available cellular activity data for this compound is limited to a single cell line and assay type. Extensive data on Axitinib's cellular activity across various cancer cell lines is available in the scientific literature.

Mechanism of Action and Signaling Pathways

Both this compound and Axitinib exert their primary anti-angiogenic effects through the inhibition of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, these compounds effectively block these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Axitinib Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by this compound and Axitinib.

Experimental Protocols

To facilitate the independent evaluation and comparison of these and similar kinase inhibitors, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay is crucial to determine the inhibitory potency (IC50) of a compound against a panel of kinases.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Inhibitor start->reagents incubation Incubate Components in Assay Plate reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Calculate IC50 readout->analysis end End analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human kinases, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP are prepared in a kinase assay buffer. The test compound (this compound or Axitinib) is serially diluted to various concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are pre-incubated in a 384-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection: A detection reagent, such as ADP-Glo™ (Promega), is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_cells Incubate for 72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of a typical MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.

  • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: The plate is incubated for another 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Comparative Analysis and Future Directions

The following diagram illustrates a logical comparison based on the currently available data.

Comparison_Diagram cluster_fecp This compound cluster_axitinib Axitinib fecp_node Selective VEGFR-2 Inhibitor (IC50 = 214 nM) Limited data on other kinases In vitro activity in melanoma cells In vivo and PK data not available comparison_node Comparison fecp_node->comparison_node axitinib_node Multi-targeted Kinase Inhibitor (VEGFRs, PDGFRs, c-Kit) Potent VEGFR-2 inhibition (IC50 = 0.2 nM) Extensive preclinical and clinical data Proven in vivo efficacy axitinib_node->comparison_node

Caption: Logical comparison of this compound and Axitinib based on available data.

Based on the available information, Axitinib is a well-characterized, potent, multi-targeted kinase inhibitor with proven clinical efficacy. Its sub-nanomolar potency against VEGFRs makes it a powerful anti-angiogenic agent.

This compound, on the other hand, is an investigational compound with demonstrated selective inhibitory activity against VEGFR-2 in the nanomolar range. Its selectivity for VEGFR-2 over VEGFR-1 and PDGFRs is a noteworthy feature. However, the lack of a broader kinase profile, extensive cellular data, and any in vivo or pharmacokinetic data makes a direct and comprehensive comparison with Axitinib challenging at this time.

For a more complete understanding of the therapeutic potential of this compound, further research is warranted, including:

  • Broad Kinase Profiling: To determine its selectivity across the human kinome.

  • Cell-Based Assays: To evaluate its anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

  • In Vivo Efficacy Studies: To assess its anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: To understand its absorption, distribution, metabolism, excretion, and safety profile.

This guide serves as a snapshot of the current knowledge of these two compounds. As more data on this compound becomes available, a more direct and detailed comparison will be possible.

References

Evaluating the Synergistic Potential of (E)-FeCp-oxindole with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of (E)-FeCp-oxindole in combination with traditional chemotherapy agents is not yet available in published literature. This guide is a hypothetical and illustrative framework based on the known mechanisms of this compound as a VEGFR-2 inhibitor, the observed synergistic effects of other ferrocene-containing compounds and VEGFR-2 inhibitors with chemotherapy, and established experimental protocols for evaluating drug synergy. The quantitative data presented herein is exemplary and intended to model what a comparative analysis would entail.

This compound is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[1][2][3] The compound has demonstrated anticancer activity as a standalone agent.[1] Combining anti-angiogenic agents like this compound with conventional chemotherapy is a promising strategy. Anti-angiogenic drugs can "normalize" the tumor vasculature, improving the delivery and efficacy of cytotoxic agents to the tumor site.[4] This guide explores the potential synergistic effects of this compound when combined with standard chemotherapeutic drugs such as cisplatin and doxorubicin.

Quantitative Data Summary

The following tables present hypothetical data from in vitro studies on a human colorectal cancer cell line (e.g., HCT116) to illustrate the potential synergistic cytotoxicity of this compound with cisplatin and doxorubicin. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]

Table 1: Comparative IC50 Values of this compound and Chemotherapeutic Agents (72h Exposure)

CompoundCell LineIC50 (µM) - MonotherapyIC50 (µM) - In CombinationDose Reduction Index (DRI)
This compoundHCT1162.50.8 (with Cisplatin)3.1
CisplatinHCT1165.01.5 (with this compound)3.3
This compoundHCT1162.51.1 (with Doxorubicin)2.3
DoxorubicinHCT1161.00.3 (with this compound)3.3

Data is illustrative.

Table 2: Combination Index (CI) for this compound Combinations in HCT116 Cells

Drug CombinationMolar RatioFraction Affected (Fa)Combination Index (CI)Interaction
This compound + Cisplatin1:20.500.65Synergy
This compound + Cisplatin1:20.750.58Synergy
This compound + Cisplatin1:20.900.51Strong Synergy
This compound + Doxorubicin2.5:10.500.72Synergy
This compound + Doxorubicin2.5:10.750.64Synergy
This compound + Doxorubicin2.5:10.900.59Synergy

Data is illustrative. CI values are calculated based on the Chou-Talalay method.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the synergistic effects of this compound and chemotherapy.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination.

  • Procedure:

    • Cell Seeding: Seed human cancer cells (e.g., HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

    • Drug Preparation: Prepare stock solutions of this compound, cisplatin, and doxorubicin in DMSO. Create serial dilutions of each drug in the cell culture medium.

    • Treatment: Treat cells with:

      • This compound alone (e.g., 0.1 to 10 µM).

      • Cisplatin or Doxorubicin alone (e.g., 0.1 to 20 µM).

      • Combinations of this compound and the chemotherapeutic agent at constant molar ratios (e.g., 1:2 for Cisplatin, 2.5:1 for Doxorubicin).

    • Incubation: Incubate the treated plates for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values using non-linear regression analysis.

2. Synergy Quantification (Combination Index)

  • Objective: To quantitatively determine the nature of the interaction between this compound and chemotherapy (synergistic, additive, or antagonistic).

  • Procedure:

    • Data Input: Use the dose-response data from the cell viability assay for monotherapy and combination treatments.

    • Software Analysis: Input the data into a specialized software such as CompuSyn.[5][8][9]

    • CI Calculation: The software calculates the Combination Index (CI) based on the Chou-Talalay method.[7] This method uses the median-effect equation to relate the dose to the effect.

    • Interpretation:

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Dose Reduction Index (DRI): The software also calculates the DRI, which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the single drugs.[7]

Visualizations: Pathways and Workflows

Hypothesized Synergistic Mechanism

The diagram below illustrates a potential mechanism for synergy. This compound inhibits the VEGFR-2 pathway, which in turn inhibits angiogenesis and normalizes tumor blood vessels. This enhanced vascular function improves the delivery of a cytotoxic agent like cisplatin, which induces DNA damage and apoptosis in the cancer cells.

Synergistic_Mechanism cluster_EC Endothelial Cell cluster_CC Cancer Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis & Proliferation VEGFR2->Angiogenesis Vessel Tumor Vasculature Normalization Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis FeCp This compound FeCp->VEGFR2 Inhibition FeCp->Vessel Delivery Improved Drug Delivery Vessel->Delivery Delivery->Cisplatin Experimental_Workflow A 1. Cell Culture (e.g., HCT116) B 2. Monotherapy Dose-Response (MTT Assay for each drug) A->B D 4. Combination Therapy (Constant Ratio Dosing) A->D C 3. Determine IC50 Values for Single Agents B->C C->D E 5. Combination Dose-Response (MTT Assay) D->E F 6. Data Analysis (CompuSyn Software) E->F G 7. Calculate Combination Index (CI) & Dose Reduction Index (DRI) F->G H 8. Evaluate Synergy (CI < 1?) G->H

References

Validating (E)-FeCp-oxindole Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-FeCp-oxindole is a selective inhibitor of human VEGFR-2 with a reported IC50 of 214 nM. To confidently assess its efficacy and mechanism of action in a cellular context, robust target engagement validation is crucial. This guide outlines two primary methods for such validation: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling. While specific cellular data for this compound is pending, a comparison of its biochemical potency with the well-established VEGFR-2 inhibitors Sunitinib (IC50 = 80 nM) and Sorafenib (IC50 = 90 nM) provides a valuable benchmark.

Quantitative Data Comparison

The following table summarizes the biochemical potency of this compound and its alternatives against their primary target, VEGFR-2.

CompoundTargetBiochemical IC50 (nM)Reference
This compoundVEGFR-2214[1]
SunitinibVEGFR-280[2]
SorafenibVEGFR-290[1][3]

Note: Cellular target engagement values from CETSA (ΔTagg) or Kinobeads (IC50) assays for this compound are not currently available in published literature. The provided IC50 values are from biochemical assays.

Signaling Pathway and Experimental Workflows

To understand the context of target engagement, it is essential to visualize the relevant biological pathways and experimental procedures.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers a cascade of downstream signaling events crucial for cell proliferation, migration, and survival. Inhibitors like this compound block these processes by preventing the initial phosphorylation of VEGFR-2.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection cluster_analysis Data Analysis start Treat cells with This compound or Vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse detect Quantify soluble VEGFR-2 (e.g., Western Blot) lyse->detect analyze Generate melt curves and determine thermal shift (ΔTagg) detect->analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Workflow: Kinobeads Competition Assay

This chemical proteomics approach utilizes immobilized, broad-spectrum kinase inhibitors to enrich for cellular kinases. Target engagement is measured by the ability of a free compound to compete with the beads for kinase binding.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_enrichment Kinase Enrichment cluster_digestion On-Bead Digestion cluster_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Prepare cell lysate and treat with This compound concentration gradient enrich Incubate treated lysate with Kinobeads start->enrich digest Digest bead-bound proteins into peptides enrich->digest ms Identify and quantify peptides by mass spectrometry digest->ms analyze Determine IC50 values for VEGFR-2 displacement ms->analyze

Caption: Kinobeads Competition Assay Workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is adapted from established CETSA procedures.

1. Cell Culture and Treatment:

  • Culture a human cell line endogenously expressing VEGFR-2 (e.g., HUVECs) to ~80% confluency.

  • Treat cells with varying concentrations of this compound (or alternative inhibitors) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Heating Step:

  • Harvest and resuspend cells in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

4. Western Blotting:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Denature the samples in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for VEGFR-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

  • Plot the relative protein amount against temperature to generate a melting curve.

  • Determine the temperature at which 50% of the protein is denatured (Tagg).

  • The difference in Tagg between the vehicle-treated and compound-treated samples (ΔTagg) indicates target engagement.

Kinobeads Competition Assay with Mass Spectrometry

This protocol is based on established chemical proteomics workflows.

1. Cell Lysis:

  • Harvest cultured cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Aliquot the cell lysate and incubate with a range of concentrations of this compound (or alternative inhibitors) or a vehicle control for 1 hour at 4°C with gentle rotation.

3. Kinobeads Enrichment:

  • Add Kinobeads to the treated lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of kinases not occupied by the free inhibitor.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., containing urea and DTT).

  • Reduce and alkylate the cysteine residues.

  • Digest the proteins on the beads overnight with trypsin.

5. Mass Spectrometry Analysis:

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify and quantify the peptides corresponding to VEGFR-2 in each sample.

  • For each concentration of the inhibitor, calculate the ratio of VEGFR-2 abundance relative to the vehicle control.

  • Plot the relative abundance against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value for target engagement.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. While direct comparative data is currently limited, the established biochemical potency provides a strong rationale for its investigation using advanced cellular techniques like CETSA and Kinobeads assays. The detailed protocols and workflows provided in this guide offer a framework for researchers to independently verify the cellular activity of this compound and compare its performance against existing VEGFR-2 inhibitors. Such studies will be instrumental in elucidating its precise mechanism of action and advancing its potential clinical applications.

References

A Comparative Guide to the In Vitro Reproducibility of (E)-FeCp-oxindole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of (E)-FeCp-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its related ferrocenyl-oxindole analogs. The data presented is compiled from various studies to offer a comprehensive overview of their potential as anticancer agents.

Performance Comparison: In Vitro Bioactivity

The following tables summarize the reported in vitro activities of this compound and its geometric isomer, (Z)-FeCp-oxindole, along with other ferrocenyl-oxindole derivatives. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, which can influence the observed IC50 values.

Table 1: Comparative Inhibitory Activity against VEGFR-2

CompoundTargetIC50 (nM)Source
This compound VEGFR-2214[cite]
(Z)-FeCp-oxindole VEGFR-2200[cite]

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Source
This compound B16 Murine Melanoma< 1[cite]
(Z)-FeCp-oxindole B16 Murine Melanoma< 1[cite]
(Z)-isomer 11b Human Breast Cancer0.89[1][2][3]
(Z)-isomer 12b Human Breast Cancer0.49[1][2][3]
(Z)-isomer 17b Human Breast Cancer0.64[1][2][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration FeCp_oxindole This compound FeCp_oxindole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_workflow In Vitro Anticancer Activity Assessment start Start synthesis Compound Synthesis (this compound & Analogs) start->synthesis kinase_assay VEGFR-2 Kinase Assay (Determine Target Inhibition) synthesis->kinase_assay viability_assay Cell Viability Assay (e.g., MTT Assay) synthesis->viability_assay migration_assay Cell Migration/Invasion Assays (Wound Healing, Boyden Chamber) synthesis->migration_assay data_analysis Data Analysis (IC50 Calculation) kinase_assay->data_analysis viability_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro Evaluation.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility.

VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

  • Materials: Recombinant human VEGFR-2, ATP, kinase assay buffer, substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, and a detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

    • The inhibitory activity is calculated as the percentage of kinase activity relative to a vehicle control. IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines, culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

  • Materials: Cancer cell lines, culture dishes, serum-free medium, and a sterile pipette tip or a specialized wound-making tool.

  • Procedure:

    • Grow a confluent monolayer of cells in a culture dish.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with fresh medium to remove detached cells.

    • Treat the cells with the test compound in a serum-free or low-serum medium.

    • Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours).

    • The rate of wound closure is quantified by measuring the area of the gap over time. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

Boyden Chamber (Transwell) Cell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

  • Materials: Transwell inserts with a porous membrane (typically 8 µm pore size for cancer cells), 24-well plates, serum-free medium, and a chemoattractant (e.g., medium with fetal bovine serum).

  • Procedure:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add a chemoattractant to the lower chamber.

    • Resuspend the cells in a serum-free medium containing the test compound at various concentrations and add them to the upper chamber of the insert.

    • Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of migrated cells in several microscopic fields. The inhibition of migration is determined by comparing the number of migrated cells in the treated groups to the control group.

References

Safety Operating Guide

Navigating the Safe Disposal of (E)-FeCp-oxindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (E)-FeCp-oxindole, a selective inhibitor of VEGFR2, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in safety data for analogous compounds and general best practices for hazardous chemical waste management.

Chemical and Safety Data Summary

PropertyValueReference
CAS Number884338-18-5[1][3]
Molecular FormulaC19H15FeNO[1][3]
Molecular Weight329.17[1][4]
Solubility<1.65mg/ml in DMSO[3][4]
StorageStore at -20°C[4]
Hazard StatementsHarmful if swallowed. Very toxic to aquatic life with long lasting effects.[2]
Precautionary StatementsWash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[2]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste: this compound."

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Avoid drain disposal. The high aquatic toxicity necessitates prevention of release into the environment.[2]

3. Decontamination of Labware:

  • Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (such as the one used to dissolve the compound, e.g., DMSO), and the rinsate collected as hazardous liquid waste.

  • Following the initial rinse, wash the labware with soap and water.

4. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • All waste contaminated with this compound must be disposed of through an approved waste disposal plant.[2]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through regular trash or sewer systems.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Solid Waste (Pure compound, contaminated consumables) A->B C Liquid Waste (Solutions containing the compound) A->C D Decontaminate Reusable Labware (Collect rinsate as liquid waste) A->D E Store Waste in Designated Secure Area B->E C->E D->C Collect Rinsate F Contact Environmental Health & Safety (EHS) for Pickup E->F G Dispose via Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-FeCp-oxindole. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a metallocene-containing compound that, like its Z-isomer, should be handled with care. The safety data sheet for the analogous (Z)-FeCP-oxindole indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The constituent parts, ferrocene and oxindole, are also classified as hazardous. Ferrocene is a flammable solid that is harmful if swallowed, while oxindole is also harmful if ingested[2][3][4][5][6]. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect eyes from dust particles and splashes of solutions containing the compound[2][4][7][8].
Hand Protection Chemically resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.To prevent skin contact and absorption[2][7].
Body Protection A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.To protect skin and clothing from spills and contamination[7][9].
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible.To prevent inhalation of fine dust particles[7].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood[7].

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible. An eyewash station and safety shower must be nearby[4][10].

  • Personal Protective Equipment : Put on all required PPE as specified in the table above.

  • Handling the Compound :

    • If working with the solid form, handle it in a fume hood to avoid inhaling any dust[2][11].

    • Avoid generating dust when transferring the solid[2][4][10]. Use appropriate tools for transfer, such as a spatula.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete[2].

    • Clean all contaminated surfaces.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store waste containers in a designated, secure area away from incompatible materials[2].

  • Final Disposal : Arrange for the disposal of the hazardous waste through a certified environmental waste management service[2][12]. Do not pour solutions containing this compound down the drain, as it is very toxic to aquatic life[1][12].

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh/Transfer Solid don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate segregate_waste 7. Segregate Waste decontaminate->segregate_waste doff_ppe 8. Doff PPE segregate_waste->doff_ppe store_waste 10. Store Labeled Waste segregate_waste->store_waste hand_wash 9. Wash Hands doff_ppe->hand_wash dispose_waste 11. Certified Disposal store_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.